molecular formula C19H17FN6O B10854616 JNJ-6204

JNJ-6204

Katalognummer: B10854616
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: WZMIWVZGYMKUDV-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JNJ-6204 is a useful research compound. Its molecular formula is C19H17FN6O and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H17FN6O

Molekulargewicht

370.4 g/mol

IUPAC-Name

2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine

InChI

InChI=1S/C19H17FN6O/c1-19(2)10-26-15(9-27-19)16(12-5-6-21-18-13(12)8-23-24-18)17(25-26)14-4-3-11(20)7-22-14/h3-8H,9-10H2,1-2H3,(H,21,23,24)/i1D3,2D3

InChI-Schlüssel

WZMIWVZGYMKUDV-WFGJKAKNSA-N

Isomerische SMILES

[2H]C([2H])([2H])C1(CN2C(=C(C(=N2)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)CO1)C([2H])([2H])[2H]

Kanonische SMILES

CC1(CN2C(=C(C(=N2)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)CO1)C

Herkunft des Produkts

United States

Foundational & Exploratory

JNJ-6204: A Potent Dual Inhibitor of Casein Kinase 1 Delta and Epsilon for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-6204 is a novel small molecule inhibitor targeting Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E), two serine/threonine kinases implicated in a variety of cellular processes, most notably the regulation of circadian rhythms and the Wnt signaling pathway. This document provides a comprehensive technical overview of this compound, summarizing its biochemical and cellular activity, outlining key signaling pathways, and providing generalized experimental protocols relevant to its characterization. The information presented is intended to guide researchers and drug development professionals in understanding the preclinical profile of this dual inhibitor.

Introduction

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that play pivotal roles in diverse physiological processes, including cell cycle progression, DNA repair, and signal transduction. Among the seven mammalian isoforms, CSNK1D and CSNK1E are particularly notable for their critical function in the core molecular clock that governs circadian rhythms. Dysregulation of these kinases has been linked to sleep disorders, metabolic diseases, and certain cancers. Furthermore, CSNK1D and CSNK1E are integral components of the Wnt signaling pathway, a crucial pathway in embryonic development and tissue homeostasis, which is frequently aberrantly activated in cancer.

This compound has emerged as a potent dual inhibitor of both CSNK1D and CSNK1E. Its ability to modulate these key signaling pathways suggests a broad therapeutic potential. This whitepaper details the available preclinical data on this compound, offering insights into its mechanism of action and providing a foundation for further investigation.

Biochemical and Cellular Activity of this compound

This compound demonstrates high potency in inhibiting the enzymatic activity of both CSNK1D and CSNK1E. Its activity has been characterized through various in vitro and cell-based assays.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeTargetIC50 (nM)Notes
Biochemical Kinase AssayCSNK1D2.3[1]
Biochemical Kinase AssayCSNK1E137[1]
BRET Whole Cell Binding AssayCSNK1D72[1]Measures target engagement in a cellular context.
PER2 Translocation Whole Cell Functional AssayCSNK1D542[1]Assesses the functional consequence of target inhibition on the circadian rhythm pathway.

Table 2: Selectivity Profile of this compound

Off-TargetIC50 (nM)Notes
CSNK1A1419[2]A closely related kinase.
TNIK1600[2]Closest off-target hit in a panel of 370 kinases.

Based on available data, this compound exhibits good bioavailability in mice and has good brain exposure.[1] However, specific quantitative pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) are not publicly available at this time.

Detailed in vivo efficacy data for this compound in specific disease models are not currently available in the public domain.

Signaling Pathways

CSNK1D and CSNK1E are key regulators in at least two major signaling pathways: the circadian rhythm and the Wnt signaling pathway.

Circadian Rhythm Pathway

CSNK1D and CSNK1E play a crucial role in the phosphorylation of the Period (PER) and Cryptochrome (CRY) proteins, which are core components of the circadian clock. Phosphorylation by CSNK1D/E marks PER proteins for ubiquitination and subsequent degradation, thus controlling the period length of the circadian cycle. Inhibition of CSNK1D/E by this compound is expected to stabilize PER proteins, leading to a lengthening of the circadian period.

Circadian_Pathway CLOCK_BMAL1 CLOCK/BMAL1 Complex Per_Cry_Genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_Genes Transcription Activation PER_CRY_mRNA PER/CRY mRNA Per_Cry_Genes->PER_CRY_mRNA Transcription PER_CRY_Protein PER/CRY Proteins (Cytoplasm) PER_CRY_mRNA->PER_CRY_Protein Translation Phospho_PER_CRY Phosphorylated PER/CRY PER_CRY_Protein->Phospho_PER_CRY Phosphorylation PER_CRY_Nuclear PER/CRY Complex (Nucleus) PER_CRY_Protein->PER_CRY_Nuclear Nuclear Translocation CSNK1DE CSNK1D/CSNK1E JNJ6204 This compound JNJ6204->CSNK1DE Ubiquitination Ubiquitination & Degradation Phospho_PER_CRY->Ubiquitination PER_CRY_Nuclear->CLOCK_BMAL1 Inhibition

Figure 1. Simplified Circadian Rhythm Pathway and the action of this compound.
Wnt Signaling Pathway

In the canonical Wnt signaling pathway, CSNK1D and CSNK1E are involved in the phosphorylation of several key components, including Dishevelled (Dvl) and the co-receptor LRP5/6. These phosphorylation events are crucial for the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes. The role of CSNK1 isoforms in Wnt signaling is complex, with both positive and negative regulatory functions reported. As a dual inhibitor, this compound has the potential to modulate Wnt-dependent cellular processes.

Wnt_Pathway Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibition CSNK1DE CSNK1D/CSNK1E CSNK1DE->Dvl JNJ6204 This compound JNJ6204->CSNK1DE Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Phospho_Beta_Catenin Phosphorylated β-catenin Nuclear_Beta_Catenin Nuclear β-catenin Beta_Catenin->Nuclear_Beta_Catenin Stabilization & Nuclear Translocation Ubiquitination Ubiquitination & Degradation Phospho_Beta_Catenin->Ubiquitination TCF_LEF TCF/LEF Nuclear_Beta_Catenin->TCF_LEF Target_Genes Wnt Target Genes Transcription TCF_LEF->Target_Genes

Figure 2. Canonical Wnt Signaling Pathway and the inhibitory role of this compound.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the characterization of this compound are not publicly available. However, this section provides generalized methodologies for the key experiments cited.

ADP-Glo™ Kinase Assay (General Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

ADP_Glo_Workflow Start Start: Kinase Reaction Kinase_Reaction Incubate Kinase, Substrate, ATP, and this compound Start->Kinase_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo_Reagent Incubate1 Incubate to terminate kinase reaction and deplete ATP Add_ADP_Glo_Reagent->Incubate1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate1->Add_Detection_Reagent Incubate2 Incubate to convert ADP to ATP and generate luminescent signal Add_Detection_Reagent->Incubate2 Measure_Luminescence Measure Luminescence Incubate2->Measure_Luminescence

Figure 3. General workflow for the ADP-Glo™ Kinase Assay.

Methodology:

  • Kinase Reaction: In a multi-well plate, combine the kinase (CSNK1D or CSNK1E), a suitable substrate, ATP, and varying concentrations of this compound in a kinase buffer. Incubate at a controlled temperature to allow the enzymatic reaction to proceed.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced in the kinase reaction into ATP. This reagent also contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of newly synthesized ATP.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.

BRET Whole Cell Binding Assay (General Protocol)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure protein-protein interactions or target engagement in living cells.

Methodology:

  • Cell Line Generation: Engineer a cell line to co-express the target protein (CSNK1D) fused to a BRET donor (e.g., NanoLuc® luciferase) and a tracer ligand conjugated to a BRET acceptor (e.g., a fluorescent dye).

  • Compound Incubation: Plate the cells and treat with varying concentrations of this compound.

  • Substrate Addition: Add the luciferase substrate to initiate the bioluminescent reaction.

  • BRET Measurement: If the tracer is bound to the target, the donor and acceptor will be in close proximity, resulting in a BRET signal. This compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.

  • Data Analysis: The reduction in BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths. The IC50 value is calculated from the dose-response curve.

PER2 Translocation Assay (General Protocol)

This functional assay measures the effect of compounds on the subcellular localization of the PER2 protein, a key event in the circadian rhythm.

Methodology:

  • Cell Line: Utilize a cell line that expresses a fluorescently tagged PER2 protein (e.g., PER2-GFP).

  • Compound Treatment: Treat the cells with different concentrations of this compound over a time course.

  • Imaging: Use high-content imaging or confocal microscopy to visualize the subcellular localization of PER2-GFP.

  • Quantification: Quantify the nuclear and cytoplasmic fluorescence intensity at different time points.

  • Data Analysis: Inhibition of CSNK1D by this compound is expected to alter the normal nucleocytoplasmic shuttling of PER2. The IC50 can be determined by quantifying the compound's effect on PER2 nuclear accumulation or retention.

Conclusion

This compound is a potent and selective dual inhibitor of CSNK1D and CSNK1E with demonstrated activity in biochemical and cellular assays. Its mechanism of action, centered on the modulation of the circadian and Wnt signaling pathways, presents a compelling rationale for its therapeutic investigation in a range of diseases, including sleep disorders, neuropsychiatric conditions, and cancer. While the publicly available data provides a strong foundation for its preclinical profile, further disclosure of detailed in vivo pharmacokinetic and efficacy data will be crucial for a comprehensive assessment of its therapeutic potential. The information and generalized protocols provided in this guide are intended to support the ongoing research and development efforts surrounding this promising molecule.

References

JNJ-6204: A Technical Overview of Potency and Mechanism of Action on Casein Kinase 1 Delta and Epsilon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitor JNJ-6204, focusing on its interaction with two key isoforms of Casein Kinase 1: Delta (CK1δ) and Epsilon (CK1ε). These kinases are integral to a multitude of cellular processes, and their dysregulation has been implicated in various diseases, making them significant targets for therapeutic intervention.

Quantitative Analysis of this compound Potency

This compound has been identified as a potent dual inhibitor of CK1δ and CK1ε. The following table summarizes the key inhibitory concentration (IC50) and dissociation constant (Kd) values reported for this compound across different assay formats.

Target KinaseAssay TypePotency MetricValue (nM)
CK1δ (CSNK1D)Biochemical AssayIC502.3
CK1ε (CSNK1E)Biochemical AssayIC50137
CK1δ (CSNK1D)ADP-Glo Assay (recombinant protein)Kd2.3[1]
CK1δ (CSNK1D)BRET Whole Cell Binding AssayIC5072[2]
CK1δ (CSNK1D)PER2 Translocation Whole Cell Functional AssayIC50542[1][2]
CK1α (CSNK1A1)Biochemical AssayIC50419[1]

This compound demonstrates high potency for CK1δ in biochemical assays, with a reported IC50 of 2.3 nM.[2] Its potency against CK1ε is also notable, though approximately 60-fold lower, with an IC50 of 137 nM.[2] In cellular contexts, the IC50 values for CK1δ are higher, reflecting the more complex environment. A BRET whole cell binding assay showed an IC50 of 72 nM, while a functional assay measuring PER2 translocation yielded an IC50 of 542 nM.[2] The compound also exhibits selectivity over the related kinase CK1α, with an IC50 of 419 nM.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the types of assays used to determine the potency of this compound.

1. Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, where the kinase (CK1δ or CK1ε) transfers phosphate from ATP to a substrate, producing ADP. In the second step, the kinase reaction is stopped, and a reagent is added to convert the generated ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is measured with a luminometer. The amount of light produced is proportional to the ADP generated and thus to the kinase activity.

  • Procedure:

    • Recombinant CK1δ or CK1ε enzyme is incubated with a specific substrate and ATP in a reaction buffer.

    • This compound is added at varying concentrations to measure its inhibitory effect.

    • The reaction is incubated at a controlled temperature for a specific period.

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert ADP to ATP and initiate the light-producing reaction.

    • Luminescence is measured, and the data is plotted against the inhibitor concentration to determine the IC50 value.

2. NanoBRET™ Cellular Competition Binding Assay

This technology measures target engagement of a test compound in live cells.

  • Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that can detect molecular interactions. The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the kinase's active site is added. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. A non-labeled compound (like this compound) that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • Cells are transfected with a plasmid encoding the NanoLuc®-CK1δ fusion protein.

    • The cells are incubated with the fluorescent tracer at a fixed concentration.

    • This compound is added in a serial dilution.

    • The BRET signal is measured using a specialized plate reader.

    • The displacement of the tracer by this compound results in a loss of BRET signal, which is used to calculate the IC50.[3]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: IC50 Determination

The following diagram illustrates a generalized workflow for determining the IC50 value of an inhibitor in a biochemical kinase assay.

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilution reaction Incubate Kinase, ATP, Substrate & Inhibitor prep_inhibitor->reaction prep_reagents Prepare Kinase, Substrate, ATP Solution prep_reagents->reaction detection Add Detection Reagent (e.g., ADP-Glo) reaction->detection measurement Measure Signal (Luminescence) detection->measurement analysis Plot Dose-Response Curve measurement->analysis ic50 Calculate IC50 Value analysis->ic50

Caption: Generalized workflow for IC50 determination of a kinase inhibitor.

Signaling Pathway: Role of CK1 in Wnt/β-Catenin Signaling

Casein Kinase 1 isoforms, including CK1δ and CK1ε, are crucial components of the Wnt/β-catenin signaling pathway, which is vital for embryonic development and adult tissue homeostasis.

In the absence of a Wnt signal, a "destruction complex" actively phosphorylates the protein β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This complex includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and CK1. CK1α is known to prime β-catenin for subsequent phosphorylation by GSK3. The continuous degradation of β-catenin prevents it from accumulating in the cytoplasm and translocating to the nucleus.

When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated. This prevents the phosphorylation and degradation of β-catenin. As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of Wnt target genes.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) BetaCatenin_off β-Catenin DestructionComplex->BetaCatenin_off phosphorylates Phospho_BetaCatenin p-β-Catenin DestructionComplex->Phospho_BetaCatenin phosphorylates Proteasome Proteasome Phospho_BetaCatenin->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled binds Inactivation Destruction Complex Inactivated Frizzled->Inactivation BetaCatenin_on β-Catenin (Accumulates) Inactivation->BetaCatenin_on stabilization Nucleus Nucleus BetaCatenin_on->Nucleus translocates TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF co-activates GeneExpression Target Gene Expression TCF_LEF->GeneExpression

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway.

References

JNJ-7706204: An In-Depth Technical Guide on Brain Permeability and Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7706204 is a potent and selective antagonist of the P2X7 receptor, a key player in neuroinflammation. Its ability to penetrate the central nervous system (CNS) is a critical attribute for its potential therapeutic applications in a range of neurological disorders. This technical guide synthesizes the available information on the brain permeability and exposure of JNJ-7706204, providing a resource for researchers and drug development professionals. While specific quantitative data from preclinical and clinical studies are not fully available in the public domain, this document outlines the key parameters and experimental methodologies relevant to assessing the CNS disposition of this compound.

Core Concepts in CNS Drug Disposition

The brain is protected by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to be effective in the CNS, it must efficiently cross this barrier and achieve therapeutic concentrations at its target site.

Key parameters used to quantify brain penetration include:

  • Brain-to-Plasma Concentration Ratio (Kp): This ratio indicates the extent of total drug accumulation in the brain tissue relative to the plasma.

  • Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,brain): This is a more relevant parameter for predicting pharmacological activity, as it represents the ratio of the unbound, pharmacologically active drug concentration in the brain interstitial fluid to the unbound concentration in the plasma. A Kp,uu,brain value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 may indicate active efflux, and a value greater than 1 can suggest active influx.

  • Cerebrospinal Fluid (CSF) Concentration: The CSF can serve as a surrogate for the brain's interstitial fluid, and drug concentrations in the CSF are often measured to estimate brain exposure.

Quantitative Data Summary

Detailed quantitative data on the brain permeability and exposure of JNJ-7706204 are not publicly available. Preclinical studies in non-human primates have demonstrated that JNJ-7706204 is a brain-penetrant P2X7 antagonist that achieves significant receptor occupancy in the brain after oral administration. Further research is needed to fully characterize its CNS pharmacokinetic profile.

Experimental Protocols

The assessment of brain permeability and exposure of a compound like JNJ-7706204 involves a combination of in vitro and in vivo experimental techniques. The following are general methodologies that are likely to have been employed in the characterization of JNJ-7706204.

In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure unbound drug concentrations directly in the brain interstitial fluid of living animals.

Methodology:

  • Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a specific brain region of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with a physiological solution (perfusate) at a slow, constant flow rate.

  • Sample Collection: Small molecules from the brain's extracellular fluid diffuse across the probe's membrane into the perfusate. The collected dialysate is then analyzed to determine the unbound drug concentration.

  • Recovery Calibration: The in vivo recovery of the probe is determined to accurately calculate the absolute unbound concentration in the brain.

Positron Emission Tomography (PET) Imaging

PET imaging is a non-invasive technique that allows for the visualization and quantification of drug distribution and target engagement in the brain.

Methodology:

  • Radiolabeling: JNJ-7706204 or a specific P2X7 receptor radioligand is labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).

  • Administration: The radiotracer is administered intravenously to the subject (animal or human).

  • Image Acquisition: The subject is placed in a PET scanner, which detects the gamma rays produced by the annihilation of positrons. This data is used to reconstruct a 3D image of the radiotracer's distribution in the brain over time.

  • Data Analysis: The PET data can be used to calculate receptor occupancy by JNJ-7706204 by measuring the displacement of a specific P2X7 radioligand.

Cerebrospinal Fluid (CSF) Analysis

Analysis of drug concentrations in the CSF provides an indirect measure of brain exposure.

Methodology:

  • CSF Collection: CSF samples are collected from the cisterna magna or lumbar space of anesthetized animals or from human subjects via lumbar puncture.

  • Sample Processing: The CSF samples are processed to remove any cellular debris.

  • Bioanalysis: The concentration of JNJ-7706204 in the CSF is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for assessing brain permeability.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ca2_Influx Ca2+ Influx P2X7R->Ca2_Influx Opens channel for K_Efflux K+ Efflux P2X7R->K_Efflux Opens channel for NLRP3_Inflammasome NLRP3 Inflammasome Activation K_Efflux->NLRP3_Inflammasome Triggers IL-1b_Release IL-1β Release NLRP3_Inflammasome->IL-1b_Release Leads to JNJ-7706204 JNJ-7706204 JNJ-7706204->P2X7R Antagonizes

Caption: P2X7 Receptor Signaling Pathway and the antagonistic action of JNJ-7706204.

Brain_Permeability_Workflow Compound_Admin Compound Administration (e.g., JNJ-7706204) Blood_Sampling Serial Blood Sampling Compound_Admin->Blood_Sampling Brain_Tissue_Collection Brain Tissue Collection (at specific time points) Compound_Admin->Brain_Tissue_Collection CSF_Collection CSF Collection Compound_Admin->CSF_Collection Plasma_Analysis Plasma Concentration Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis Brain_Homogenate_Analysis Brain Homogenate Concentration Analysis (LC-MS/MS) Brain_Tissue_Collection->Brain_Homogenate_Analysis CSF_Analysis CSF Concentration Analysis (LC-MS/MS) CSF_Collection->CSF_Analysis Data_Analysis Pharmacokinetic Analysis (Kp, Kp,uu,brain calculation) Plasma_Analysis->Data_Analysis Brain_Homogenate_Analysis->Data_Analysis CSF_Analysis->Data_Analysis

Caption: A typical experimental workflow for assessing the brain permeability of a compound.

Conclusion

JNJ-7706204 is a promising brain-penetrant P2X7 receptor antagonist. A thorough understanding of its brain permeability and exposure is essential for its successful clinical development for CNS disorders. While detailed quantitative data remains largely proprietary, the experimental methodologies and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug developers working with this and similar compounds. Further publication of preclinical and clinical data will be crucial to fully elucidate the CNS disposition of JNJ-7706204.

Unveiling the Neuroscience Applications of JNJ-40411813: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 2

This technical guide provides a comprehensive overview of the research applications of JNJ-40411813 (also known as ADX71149) in the field of neuroscience. JNJ-40411813 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology, mechanism of action, and clinical investigation of this compound.

Core Mechanism of Action

JNJ-40411813 functions as a positive allosteric modulator, binding to a site on the mGlu2 receptor that is distinct from the glutamate binding site.[1] This binding potentiates the receptor's response to the endogenous ligand, glutamate. The activation of the mGlu2 receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This modulation of the glutamatergic system has been a key area of interest for its potential therapeutic effects in various neurological and psychiatric disorders.[2][4]

Signaling Pathway of mGlu2 Receptor Modulation

mGlu2_Signaling_Pathway Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor Glutamate->mGlu2_Receptor Binds to orthosteric site JNJ-40411813 JNJ-40411813 JNJ-40411813->mGlu2_Receptor Binds to allosteric site G_Protein Gi/o Protein mGlu2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Leads to Preclinical_Workflow Start Compound Synthesis In_Vitro In Vitro Characterization (Binding & Functional Assays) Start->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Rat) In_Vitro->In_Vivo_PK Receptor_Occupancy Ex Vivo Receptor Occupancy (Rat) In_Vivo_PK->Receptor_Occupancy Behavioral_Models Animal Models of Disease (e.g., Epilepsy, Anxiety) Receptor_Occupancy->Behavioral_Models Safety_Tox Safety & Toxicology Studies Behavioral_Models->Safety_Tox IND_Enabling IND-Enabling Studies Safety_Tox->IND_Enabling

References

Investigating the Function of Casein Kinase 1 Delta (CSNK1D) with the Potent and Selective Inhibitor JNJ-6204

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 Delta (CSNK1D) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including circadian rhythms, Wnt signaling, and cell cycle control. Its dysregulation has been implicated in various pathologies, most notably cancer and neurological disorders. JNJ-6204 has emerged as a potent and selective small molecule inhibitor of CSNK1D and its close homolog CSNK1E, providing a valuable tool for elucidating the multifaceted functions of CSNK1D and exploring its therapeutic potential. This technical guide provides a comprehensive overview of CSNK1D, the characteristics of this compound, and detailed experimental protocols for investigating their interaction and functional consequences.

Introduction to Casein Kinase 1 Delta (CSNK1D)

CSNK1D is a member of the casein kinase 1 family of serine/threonine kinases, which are highly conserved across eukaryotes. It is a monomeric protein that phosphorylates a wide array of substrates, thereby regulating their activity, stability, and subcellular localization. CSNK1D is ubiquitously expressed and is involved in the regulation of numerous fundamental cellular signaling pathways.

Key Functions and Signaling Pathways:

  • Circadian Rhythm: CSNK1D is a core component of the circadian clock machinery. It phosphorylates the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, key negative regulators of the clock, influencing their stability and nuclear translocation. This phosphorylation is crucial for determining the period length of the circadian rhythm.[1]

  • Wnt/β-catenin Signaling: CSNK1D has a dual role in the Wnt pathway. It can phosphorylate Dishevelled (Dvl), leading to the stabilization of β-catenin and pathway activation. Conversely, it can also phosphorylate β-catenin itself, priming it for degradation and thus inhibiting the pathway.

  • p53 Signaling: CSNK1D can phosphorylate p53 and its negative regulator MDM2, influencing p53 stability and transcriptional activity in response to cellular stress.

  • Hedgehog Signaling: CSNK1D is implicated in the regulation of the Hedgehog pathway, a critical signaling cascade in embryonic development and cancer.

  • Hippo-YAP Signaling: CSNK1D can phosphorylate YAP, a key downstream effector of the Hippo pathway, influencing its stability and transcriptional co-activator function.

  • Cancer: Dysregulation of CSNK1D has been linked to various cancers, including breast, pancreatic, and colorectal cancer.[2] It can promote cancer cell proliferation, migration, and survival through its involvement in the aforementioned signaling pathways.[3][4]

  • Neurological Disorders: Mutations in the CSNK1D gene have been associated with familial advanced sleep phase syndrome (FASPS), a circadian rhythm disorder.

This compound: A Potent and Selective CSNK1D Inhibitor

This compound is a small molecule inhibitor that exhibits high potency and selectivity for CSNK1D and its closely related isoform, CSNK1E. Its ability to effectively and specifically block the activity of these kinases makes it an invaluable chemical probe for studying their biological functions and a potential therapeutic agent.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against CSNK1D and a panel of other kinases has been characterized using various biochemical and cellular assays.

TargetAssay TypeIC50 (nM)Kd (nM)Reference
CSNK1D ADP-Glo2.32.3[5][6]
CSNK1E -137-[6]
CSNK1A1 -419-[5]
TNIK -1600-[5]

Table 1: In Vitro Potency of this compound against CSNK1 Isoforms and Off-Target Kinases.

Cellular Activity

The ability of this compound to engage CSNK1D within a cellular context and modulate its downstream signaling has been demonstrated in various cell-based assays.

Assay TypeCell LineEndpointIC50 (nM)Reference
NanoBRET Target EngagementHEK293CSNK1D Occupancy72[6]
PER2 Translocation-PER2 functional activity542[5][6]

Table 2: Cellular Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of CSNK1D using this compound.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies CSNK1D activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CSNK1D protein

  • CSNK1D substrate peptide (e.g., a peptide with the consensus sequence pS/pT-X-X-S/T)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of 2X CSNK1D enzyme solution to each well.

    • Add 2.5 µL of 2X substrate/ATP solution.

    • Add 1 µL of diluted this compound or vehicle (DMSO) to the respective wells.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement: NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to CSNK1D in living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-CSNK1D fusion protein

  • NanoBRET™ tracer

  • This compound

  • Opti-MEM™ I Reduced Serum Medium

  • White, non-binding surface 96-well plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-CSNK1D plasmid and seed into the 96-well plate. Incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound.

    • Prepare a solution of the NanoBRET™ tracer in Opti-MEM™.

    • Add the test compound or vehicle to the wells, followed by the tracer.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.

    • Add the substrate solution to each well.

    • Read the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio and determine the IC50 value for this compound by competitive displacement of the tracer.

Circadian Rhythm Analysis: PER2::LUC Reporter Assay

This assay monitors the effect of this compound on the circadian clock by measuring the bioluminescence of a PER2-luciferase fusion protein.

Materials:

  • PER2::LUC fibroblast cell line

  • This compound

  • D-Luciferin

  • Recording medium (e.g., DMEM with high glucose, supplemented with HEPES and L-glutamine)

  • 35 mm culture dishes

  • Luminometer capable of long-term recording

Procedure:

  • Cell Culture and Synchronization:

    • Culture PER2::LUC fibroblasts to confluency.

    • Synchronize the cells by a brief treatment with a high concentration of dexamethasone (e.g., 100 nM for 2 hours).

  • Treatment: Replace the synchronization medium with recording medium containing D-luciferin (e.g., 0.1 mM) and the desired concentrations of this compound or vehicle.

  • Bioluminescence Recording: Place the culture dishes in a light-tight luminometer and record bioluminescence at regular intervals (e.g., every 10 minutes) for several days.

  • Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm in the presence and absence of this compound.

Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of this compound to CSNK1D in cells by measuring changes in the thermal stability of the protein.

Materials:

  • Cell line expressing endogenous or overexpressed CSNK1D

  • This compound

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Antibody specific for CSNK1D

  • Western blotting reagents and equipment

  • Thermocycler

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermocycler, followed by cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CSNK1D antibody.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving CSNK1D and representative experimental workflows for their investigation using this compound.

CSNK1D_Signaling_Pathways cluster_circadian Circadian Rhythm cluster_wnt Wnt/β-catenin Pathway CLOCK_BMAL1 CLOCK/BMAL1 PER_CRY PER/CRY CLOCK_BMAL1->PER_CRY Transcription CSNK1D_C CSNK1D PER_CRY->CSNK1D_C PER_CRY_P p-PER/p-CRY PER_CRY_P->CLOCK_BMAL1 Inhibition Degradation_Circadian Degradation PER_CRY_P->Degradation_Circadian CSNK1D_C->PER_CRY_P Phosphorylation JNJ6204_C This compound JNJ6204_C->CSNK1D_C Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dvl Dvl Frizzled->Dvl GSK3b GSK3β Dvl->GSK3b Dvl_P p-Dvl Dvl_P->GSK3b bCatenin_P p-β-catenin GSK3b->bCatenin_P Phosphorylation bCatenin β-catenin TCF_LEF TCF/LEF bCatenin->TCF_LEF Activation Degradation_Wnt Degradation bCatenin_P->Degradation_Wnt Gene_Expression Gene Expression TCF_LEF->Gene_Expression CSNK1D_W CSNK1D CSNK1D_W->Dvl Phosphorylation CSNK1D_W->bCatenin Phosphorylation JNJ6204_W This compound JNJ6204_W->CSNK1D_W

Diagram 1: CSNK1D in Circadian and Wnt Signaling.

Experimental_Workflows cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Recombinant_CSNK1D Recombinant CSNK1D ADP_Glo ADP-Glo Assay Recombinant_CSNK1D->ADP_Glo Substrate Substrate Substrate->ADP_Glo JNJ6204_invitro This compound JNJ6204_invitro->ADP_Glo IC50_determination IC50 Determination ADP_Glo->IC50_determination Cell_Line Cell Line (e.g., PER2::LUC) Reporter_Assay Reporter Assay (e.g., Luciferase) Cell_Line->Reporter_Assay CETSA CETSA Cell_Line->CETSA JNJ6204_cellular This compound JNJ6204_cellular->Reporter_Assay JNJ6204_cellular->CETSA Phenotypic_Readout Phenotypic Readout (e.g., Circadian Period) Reporter_Assay->Phenotypic_Readout Target_Engagement Target Engagement Confirmation CETSA->Target_Engagement

Diagram 2: In Vitro and Cellular Experimental Workflows.

Conclusion

CSNK1D is a critical kinase involved in a diverse range of cellular functions, and its dysregulation is associated with significant human diseases. The development of potent and selective inhibitors like this compound provides researchers with powerful tools to dissect the complex roles of CSNK1D in normal physiology and disease states. The experimental protocols and workflows detailed in this guide offer a robust framework for investigating the intricate relationship between CSNK1D and its inhibitors, paving the way for a deeper understanding of its biological significance and the development of novel therapeutic strategies.

References

The Discovery and Development of JNJ-6204: A Selective, Brain-Penetrant Casein Kinase 1 Delta (CK1δ) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-6204 is a potent and selective, brain-penetrant inhibitor of Casein Kinase 1 Delta (CK1δ), a key regulator of the circadian rhythm. Its discovery stemmed from a focused effort to identify modulators of the cellular clock machinery for the potential treatment of psychiatric and neurodegenerative disorders associated with circadian disruption. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, detailing the medicinal chemistry campaign, structure-activity relationships, key experimental protocols, and available pharmacokinetic and in vivo data.

Introduction: Targeting the Circadian Clock

The circadian rhythm is an endogenous, approximately 24-hour cycle that governs a multitude of physiological and behavioral processes. Disruptions in this fundamental biological clock are increasingly implicated in a range of pathologies, including mood disorders, neurodegenerative diseases, and metabolic syndromes. At the core of the molecular clockwork, Casein Kinase 1 Delta (CK1δ) and the highly homologous CK1ε play a pivotal role in the phosphorylation and subsequent degradation of the Period (PER) proteins, which are critical negative regulators of the circadian feedback loop. Pharmacological inhibition of CK1δ has been shown to lengthen the circadian period, offering a therapeutic strategy to reset or resynchronize dysregulated clocks.

The development of this compound was driven by the need for a highly selective, brain-penetrant CK1δ inhibitor to probe the therapeutic potential of this mechanism in central nervous system (CNS) disorders.

The Discovery of this compound: From Virtual Screen to Lead Optimization

The journey to this compound began with a dual-pronged hit identification strategy, combining a structure-based virtual screen of Janssen's compound collection with a high-throughput screen (HTS).[1] This effort led to the identification of a promising cluster of bicyclic pyrazoles.

Hit Identification and Initial Optimization

A virtual screen identified a 53-member cluster of pyrazoles, with compound 5 emerging as a key hit with a CK1δ cellular BRET binding IC50 of 0.045 μM.[1] Initial medicinal chemistry efforts focused on exploring the structure-activity relationship (SAR) of this series.

Structure-Based Design and Selectivity Enhancement

X-ray crystallography was instrumental in guiding the optimization process. A key breakthrough was the discovery of a unique "hinge-flip" binding mode for the pyrazole core within the ATP-binding site of CK1δ. This binding mode was leveraged to achieve remarkable selectivity against the broader kinome.[1] Further modifications, including the introduction of substitutions on an azaindole moiety and fusion of a pyrazole ring, were explored to enhance selectivity by inducing steric clashes with the gatekeeper residues of off-target kinases.[1]

Data Presentation

In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound and key analogues.

Table 1: In Vitro Biochemical and Cellular Potency of this compound and Precursors [1]

CompoundCK1δ (ADP-Glo) IC50 (nM)CSNK1D (BRET) IC50 (nM)PER2 Translocation (U2OS) IC50 (nM)
5 -45-
6 ---
7 (this compound) 2.372542
8 ---

Table 2: Kinase Selectivity Profile of this compound [1]

KinaseThis compound IC50 (nM)
CSNK1D 2.3
CSNK1E 137
CSNK1A1 419
TNIK 1600
p38α >10,000
p38β >10,000

Data for a panel of 370 kinases at 1 µM showed clean inhibition, with TNIK being the closest off-target hit.

In Vivo Pharmacokinetics

This compound was designed for CNS applications, requiring good oral bioavailability and brain penetration.

Table 3: Pharmacokinetic Properties of this compound in Mice [1]

CompoundRouteDose (mg/kg)Brain Cmax (nM)Plasma Cmax (nM)Brain/Plasma RatioOral Bioavailability (%)
7 (this compound) PO10211523500.940
8 PO10---30

Cmax: Maximum concentration. PO: Oral administration.

Experimental Protocols

ADP-Glo™ Kinase Assay (for CK1δ)

The enzymatic activity of CK1δ was determined using the ADP-Glo™ Kinase Assay from Promega.[2][3]

Protocol:

  • Kinase Reaction: Recombinant human CK1δ enzyme was incubated with the substrate and ATP in a kinase reaction buffer. The reaction was initiated by the addition of ATP.

  • Compound Incubation: Test compounds, including this compound, were serially diluted and added to the reaction mixture.

  • ADP-Glo™ Reagent Addition: After a defined incubation period, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent was then added to convert the generated ADP into ATP and to catalyze a luciferase-based reaction that produces a luminescent signal.

  • Signal Detection: The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, was measured using a plate-reading luminometer.

  • IC50 Determination: IC50 values were calculated from the dose-response curves.

Cellular PER2 Translocation Assay

The cellular potency of the compounds was assessed by their ability to inhibit the CK1δ-mediated phosphorylation and subsequent translocation of the PER2 protein in U2OS cells.

Protocol:

  • Cell Culture: Human osteosarcoma U2OS cells, which endogenously express the necessary clock proteins, were cultured in appropriate media.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds.

  • Fixation and Permeabilization: After the treatment period, cells were fixed with paraformaldehyde and permeabilized with a detergent-containing buffer.

  • Immunofluorescence Staining: Cells were stained with a primary antibody specific for the PER2 protein, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with a DNA dye (e.g., DAPI).

  • Imaging and Analysis: Images were acquired using a high-content imaging system. The nuclear-to-cytoplasmic ratio of the PER2 fluorescence signal was quantified.

  • IC50 Calculation: A decrease in the nuclear localization of PER2 in the presence of the inhibitor was used to generate dose-response curves and calculate IC50 values.

Mandatory Visualization

Signaling Pathway

CK1_delta_signaling cluster_n Nucleus CLOCK_BMAL1 CLOCK/BMAL1 Complex PER_CRY_genes Per/Cry Genes CLOCK_BMAL1->PER_CRY_genes Transcription Activation PER_CRY_mRNA Per/Cry mRNA PER_CRY_genes->PER_CRY_mRNA Transcription PER_CRY_proteins PER/CRY Proteins (Cytoplasm) PER_CRY_mRNA->PER_CRY_proteins Translation Phospho_PER Phosphorylated PER PER_CRY_proteins->Phospho_PER Phosphorylation CK1_delta CK1δ Degradation Proteasomal Degradation Phospho_PER->Degradation Nucleus Nucleus Phospho_PER->Nucleus Translocation JNJ6204 This compound JNJ6204->CK1_delta Inhibition

CK1δ's role in the circadian rhythm feedback loop.
Experimental Workflow

experimental_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_evaluation Preclinical Evaluation Virtual_Screen Virtual Screen Hit_ID Hit Identification (Bicyclic Pyrazoles) Virtual_Screen->Hit_ID HTS High-Throughput Screen HTS->Hit_ID SBDD Structure-Based Drug Design (X-ray) Hit_ID->SBDD SAR Structure-Activity Relationship Studies SBDD->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Assays (ADP-Glo, Kinase Panel) Lead_Opt->In_Vitro Cellular_Assay Cellular Assays (PER2 Translocation) Lead_Opt->Cellular_Assay PK Pharmacokinetics (Mice) In_Vitro->PK Cellular_Assay->PK In_Vivo In Vivo Efficacy (Circadian Models) PK->In_Vivo JNJ6204 This compound (Lead Candidate) In_Vivo->JNJ6204

Discovery and development workflow for this compound.

In Vivo Efficacy

The therapeutic hypothesis for CK1δ inhibitors is that by lengthening the circadian period, they can help to reset and stabilize disrupted rhythms. Preclinical studies in animal models have demonstrated that selective inhibition of CK1δ can indeed modulate circadian behavior. While specific in vivo efficacy data for this compound is not extensively published in the peer-reviewed literature, the parent publication notes that target engagement was confirmed in the brain of treated animals using ex vivo autoradiography.[1] The robust brain penetration and potent CK1δ inhibition of this compound suggest its potential to modulate circadian rhythms in vivo, a crucial step in validating its therapeutic utility for CNS disorders. Further studies in animal models of circadian rhythm disruption are warranted to fully elucidate the in vivo efficacy of this compound.

Conclusion

The discovery and optimization of this compound represent a successful application of modern drug discovery principles, including a combination of virtual and high-throughput screening, followed by rigorous structure-based design. This effort has yielded a potent, selective, and brain-penetrant inhibitor of CK1δ. The preclinical data gathered to date support the potential of this compound as a valuable chemical probe to further investigate the role of CK1δ in health and disease, and as a promising lead compound for the development of novel therapeutics for the treatment of disorders associated with circadian rhythm disruption. Further in vivo studies are necessary to fully realize its therapeutic potential.

References

JNJ-6204: A Potent and Selective Chemical Probe for Casein Kinase 1 Delta and Epsilon

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ-6204 is a potent, selective, and brain-penetrant dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E).[1] These serine/threonine kinases are pivotal regulators of numerous cellular processes, including circadian rhythms, Wnt signaling, and DNA repair.[2] Dysregulation of CSNK1D and CSNK1E has been implicated in a variety of diseases, making them attractive targets for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed methodologies for its characterization, positioning it as a valuable chemical probe for kinase research.

Data Presentation

The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeParameterValue (nM)
CSNK1DADP-GloIC502.3[1]
CSNK1EADP-GloIC50137[1]
CSNK1D-Kd2.3

Table 2: Cellular Activity of this compound

TargetAssay TypeParameterValue (nM)
CSNK1DBRET Whole Cell Binding AssayIC5072[1]
CSNK1DPER2 Translocation Whole Cell Functional AssayIC50542[1]

Table 3: Selectivity Profile of this compound

Off-TargetAssay TypeParameterValue (nM)
CSNK1A1-IC50419
TNIK-IC501600

A screen against a panel of 370 kinases at 1 µM showed that this compound is highly selective, with TNIK being the closest hit.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard kinase assay procedures and can be adapted for the specific characterization of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human CSNK1D or CSNK1E enzyme

  • Kinase substrate (e.g., a generic peptide substrate for CSNK1)

  • ATP

  • This compound (and other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer.

  • In a 384-well plate, add 2.5 µL of the compound dilutions. For control wells, add Assay Buffer with the corresponding DMSO concentration.

  • Add 2.5 µL of a 2X enzyme solution (recombinant CSNK1D or CSNK1E in Assay Buffer) to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution (substrate and ATP in Assay Buffer). The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a fluorescently labeled tracer to a NanoLuc®-tagged kinase in live cells. Inhibition of this interaction by a test compound indicates target engagement.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-CSNK1D fusion protein

  • Fluorescently labeled tracer for CSNK1D

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • This compound

  • 96-well white assay plates

  • NanoBRET™ Nano-Glo® Substrate and Inhibitor

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Transfect the cells with the NanoLuc®-CSNK1D plasmid according to the manufacturer's protocol.

  • 24 hours post-transfection, prepare serial dilutions of this compound.

  • Prepare the tracer and NanoBRET™ Nano-Glo® Substrate in Opti-MEM™.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Immediately add the tracer/substrate mixture to the wells.

  • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.

PER2 Translocation Cellular Functional Assay

This assay measures the ability of a compound to inhibit the CSNK1D-mediated phosphorylation and subsequent degradation of the circadian clock protein PER2. A common readout is a PER2-luciferase reporter assay.

Materials:

  • U2OS cells (or other suitable cell line) stably expressing a PER2-luciferase fusion protein

  • This compound

  • Cell culture medium

  • Luciferase assay reagent

  • 96-well white, clear-bottom assay plates

Procedure:

  • Plate the PER2-luciferase reporter cells in a 96-well plate and grow to confluency.

  • Synchronize the cells by a serum shock (e.g., treating with a high concentration of serum for 2 hours, followed by a return to low serum medium).

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the compound dilutions to the cells.

  • Incubate the cells for a defined period (e.g., 24 hours) to allow for effects on the circadian cycle.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The inhibition of PER2 degradation will result in an increased luciferase signal.

  • Calculate the IC50 value by plotting the luciferase signal against the compound concentration.

Visualizations

Signaling Pathway

CSNK1D_Signaling_Pathway cluster_circadian Circadian Rhythm Regulation cluster_inhibition Inhibition by this compound PER2_CRY PER2/CRY Complex Degradation Proteasomal Degradation PER2_CRY->Degradation Leads to Nucleus Nucleus PER2_CRY->Nucleus Translocates to BMAL1_CLOCK BMAL1/CLOCK Complex PER_CRY_Gene Per/Cry Gene Expression BMAL1_CLOCK->PER_CRY_Gene Activates PER_CRY_Gene->PER2_CRY Translates to CSNK1D CSNK1D/E CSNK1D->PER2_CRY Phosphorylates Nucleus->BMAL1_CLOCK Inhibits JNJ6204 This compound JNJ6204->CSNK1D Inhibits

Caption: CSNK1D/E's role in the circadian rhythm feedback loop and its inhibition by this compound.

Experimental Workflow

ADP_Glo_Workflow start Start add_compound Add this compound (or DMSO control) start->add_compound add_enzyme Add CSNK1D/E Enzyme add_compound->add_enzyme incubate1 Incubate (10 min) add_enzyme->incubate1 add_substrate_atp Add Substrate & ATP Solution incubate1->add_substrate_atp incubate2 Incubate (60 min) add_substrate_atp->incubate2 add_adp_glo Add ADP-Glo™ Reagent incubate2->add_adp_glo incubate3 Incubate (40 min) add_adp_glo->incubate3 add_kinase_detection Add Kinase Detection Reagent incubate3->add_kinase_detection incubate4 Incubate (30 min) add_kinase_detection->incubate4 measure_luminescence Measure Luminescence incubate4->measure_luminescence end End measure_luminescence->end

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Conclusion

This compound is a highly potent and selective chemical probe for CSNK1D and CSNK1E. Its favorable properties, including brain permeability, make it an invaluable tool for elucidating the physiological and pathological roles of these kinases. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of CSNK1D/E biology and the development of novel therapeutics.

References

Methodological & Application

JNJ-6204 Experimental Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-6204 is a potent and selective dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). These serine/threonine kinases are pivotal regulators of numerous cellular processes, most notably the Wnt/β-catenin signaling pathway and the circadian rhythm. Dysregulation of CSNK1D/E activity has been implicated in various diseases, including cancer. This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular signaling and proliferation.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of CSNK1D and CSNK1E, thereby preventing the phosphorylation of their downstream substrates. In the canonical Wnt signaling pathway, CSNK1D/E are key components of the β-catenin destruction complex. Inhibition of these kinases by this compound is expected to stabilize β-catenin, leading to its nuclear translocation and the activation of TCF/LEF-mediated transcription. Furthermore, CSNK1D/E are known to regulate the circadian clock protein PERIOD (PER), and their inhibition can affect its stability and nuclear translocation.

Data Presentation

In Vitro and Cellular Activity of this compound
ParameterTarget/AssayValueReference
IC50 CSNK1D (enzymatic assay)2.3 nM[1][2]
IC50 CSNK1E (enzymatic assay)137 nM[1][2]
IC50 CSNK1D (BRET whole cell binding assay)72 nM[1]
IC50 PER2 translocation (whole cell functional assay)542 nM[2]
Recommended Cellular Concentration General useup to 10 µM[2]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using JNJ-7706621 (a compound with a similar mechanism of action)

This protocol is adapted for this compound based on established methods for similar kinase inhibitors and can be used to assess its anti-proliferative effects.

Materials:

  • U2OS (human osteosarcoma) cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (cell culture grade)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to test a concentration range from 0.01 µM to 10 µM. Include a DMSO vehicle control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Immunofluorescence Staining for β-catenin Nuclear Translocation

This protocol allows for the visualization of β-catenin localization within the cell following treatment with this compound.

Materials:

  • U2OS cells

  • Glass coverslips

  • 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against β-catenin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed U2OS cells on glass coverslips in a 24-well plate and allow them to grow to 50-70% confluency.

    • Treat the cells with this compound (e.g., 1 µM) or a vehicle control (DMSO) for 4-6 hours.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using a mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Capture images to assess the subcellular localization of β-catenin. Increased nuclear staining in this compound-treated cells compared to the control indicates nuclear translocation.

Mandatory Visualization

G cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dvl) Frizzled->Dsh LRP5_6->Dsh Destruction_Complex β-catenin Destruction Complex Dsh->Destruction_Complex | beta_catenin β-catenin Destruction_Complex->beta_catenin P Axin Axin APC APC GSK3b GSK3β CSNK1DE CSNK1D/E Ub Ubiquitination & Proteasomal Degradation beta_catenin->Ub beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes JNJ_6204 This compound JNJ_6204->CSNK1DE

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

G Start Start Seed_Cells Seed U2OS cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Prepare_Compound Prepare serial dilutions of this compound Adhere->Prepare_Compound Treat_Cells Treat cells with this compound (48-72 hours) Prepare_Compound->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Dissolve Dissolve formazan crystals with DMSO Incubate_MTT->Dissolve Read_Absorbance Measure absorbance at 570 nm Dissolve->Read_Absorbance Analyze Analyze data and determine IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the cell proliferation assay using this compound.

References

Application Notes and Protocols for JNJ-6204 (JNJ-7706621) in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation and use of JNJ-7706621, a potent pan-cyclin-dependent kinase (CDK) and Aurora kinase inhibitor, for in vitro research applications. This document is intended for researchers, scientists, and drug development professionals.

Introduction

JNJ-7706621 is a small molecule inhibitor targeting key regulators of the cell cycle. It demonstrates potent inhibition of several cyclin-dependent kinases (CDKs), including CDK1 and CDK2, as well as Aurora kinases A and B.[1][2][3] Additionally, JNJ-7706621 has been shown to bind to the pseudokinase (JH2) domain of Janus kinase 2 (JAK2).[4][5] Its ability to arrest the cell cycle and induce apoptosis in various cancer cell lines makes it a valuable tool for cancer research and drug development.[2][6][7]

Chemical Properties and Storage

Proper handling and storage of JNJ-7706621 are crucial for maintaining its stability and activity.

PropertyValueReference
Molecular Formula C₁₅H₁₂F₂N₆O₃S[8]
Molecular Weight 394.36 g/mol [8][9]
Appearance White to off-white solid[10]
Storage (Powder) -20°C for up to 3 years[6][10]
Storage (in DMSO) -80°C for up to 1 year; -20°C for up to 1 month[6][10]

Preparation of Stock Solutions

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of JNJ-7706621.

SolventMaximum SolubilityNotesReference
DMSO 20 mg/mL (~50.7 mM) to 79 mg/mL (~200.32 mM)Use fresh, anhydrous DMSO to ensure maximum solubility. Sonication may be required to fully dissolve the compound.[6][8][9][10]
DMF 30 mg/mL-[8]
Ethanol 20 mg/mL-[8]
Water <1 mg/mL (practically insoluble)-[10][11]

Protocol for 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of JNJ-7706621 powder to room temperature before opening.

  • To prepare a 10 mM stock solution, add 253.6 µL of fresh, anhydrous DMSO to 1 mg of JNJ-7706621 powder (MW: 394.36).

  • Vortex and/or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C.

In Vitro Assay Protocols

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative activity of JNJ-7706621 in a human cancer cell line, such as HeLa.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • JNJ-7706621 stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

Experimental Workflow:

Caption: Workflow for a cell-based proliferation assay.

Procedure:

  • Cell Seeding: Trypsinize and count HeLa cells. Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.[10] Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of dilutions of the JNJ-7706621 stock solution in complete medium. A common starting concentration for a 10-dose IC₅₀ determination is 100 µM, followed by 3-fold serial dilutions.[12]

  • Cell Treatment: Add 1 µL of the diluted JNJ-7706621 solutions to the corresponding wells of the 96-well plate containing the cells.[10] Also include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data using a non-linear regression model.

Typical IC₅₀ Values for JNJ-7706621 in Cancer Cell Lines:

Cell LineIC₅₀ (nM)Reference
HeLa112 - 284[9][13]
HCT-116112 - 254[9][13]
SK-OV-3112 - 514[9][10]
PC3112 - 514[9][10]
A375112 - 514[9][10]
In Vitro Kinase Assay (CDK1/Cyclin B)

This protocol outlines a method to measure the inhibitory activity of JNJ-7706621 against CDK1/Cyclin B kinase.

Materials:

  • Recombinant active CDK1/Cyclin B enzyme

  • Histone H1 protein or a biotinylated peptide substrate

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • ATP and [γ-³³P]ATP

  • JNJ-7706621 stock solution (10 mM in DMSO)

  • 96-well plates (e.g., streptavidin-coated scintillating microplates for peptide substrate)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare serial dilutions of JNJ-7706621 in the kinase assay buffer.

  • In a 96-well plate, add the diluted JNJ-7706621, CDK1/Cyclin B enzyme, and the substrate (Histone H1 or peptide).

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration is typically around the Kₘ for the enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[9]

  • Terminate the reaction. For a peptide substrate in a scintillating plate, wash the wells with a stop buffer containing EDTA.[9] For Histone H1, spot the reaction mixture onto phosphocellulose paper and wash with phosphoric acid.

  • Quantify the incorporation of ³³P into the substrate using a scintillation counter or phosphorimager.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Inhibitory Activity of JNJ-7706621 against Various Kinases:

KinaseIC₅₀ (nM)Reference
CDK1/Cyclin B9[1][9]
CDK2/Cyclin A4[8][9]
CDK2/Cyclin E3[1][8]
Aurora A11[1][8][9]
Aurora B15[1][8]
JAK2 JH2 domain binding~327 - 348[14][15]

Signaling Pathway

JNJ-7706621 primarily targets CDKs and Aurora kinases, which are crucial for cell cycle progression.

G cluster_0 Cell Cycle Progression cluster_1 Key Kinase Regulators G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2/Cyclin E/A CDK2->S G1/S Transition CDK1 CDK1/Cyclin B CDK1->M G2/M Transition AuroraA Aurora A AuroraA->M Mitotic Entry AuroraB Aurora B AuroraB->M Cytokinesis JNJ JNJ-7706621 JNJ->CDK2 JNJ->CDK1 JNJ->AuroraA JNJ->AuroraB

Caption: Inhibition of cell cycle kinases by JNJ-7706621.

Troubleshooting

  • Poor Solubility: If JNJ-7706621 precipitates out of solution, ensure that fresh, anhydrous DMSO is used for the stock solution. For working solutions in aqueous media, avoid high concentrations and ensure the final DMSO concentration is kept low (typically <0.5%).

  • Inconsistent Results: To minimize variability, use freshly prepared dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. Ensure accurate cell seeding densities and consistent incubation times.

  • Low Potency: Verify the purity and integrity of the JNJ-7706621 compound. Confirm the activity of the target enzyme or the health of the cell line used in the assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, in cellular assays. The information is intended to guide researchers in designing and executing experiments to study the cellular effects of this compound.

Introduction

JNJ-7706621 is a novel cell cycle inhibitor that demonstrates potent inhibition of several CDKs and Aurora kinases.[1][2] It selectively blocks the proliferation of a wide range of tumor cells while exhibiting significantly less potency against normal human cells in vitro.[1][2] Mechanistically, JNJ-7706621 induces cell cycle arrest at the G2/M phase, triggers apoptosis, and inhibits key phosphorylation events critical for cell division, such as the phosphorylation of histone H3.[1][2] These characteristics make it a valuable tool for cancer research and drug development.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of JNJ-7706621 against various kinases and its anti-proliferative effects on different human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621

Kinase TargetIC50 (nM)
CDK1/Cyclin B9
CDK2/Cyclin A4
CDK2/Cyclin E3
CDK3/Cyclin E58
CDK4/Cyclin D1253
CDK6/Cyclin D1175
Aurora A11
Aurora B15

Data sourced from MedChemExpress and Selleck Chemicals product information.[3][4]

Table 2: Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer112 - 284
HCT116Colorectal Carcinoma254
A375Melanoma447
SK-OV-3Ovarian Cancer112 - 514
PC3Prostate Cancer120
DU145Prostate Cancer112 - 514
MDA-MB-231Breast Cancer112 - 514
MES-SAUterine Sarcoma112 - 514
MES-SA/Dx5Uterine Sarcoma (drug-resistant)112 - 514

Data represents a range from multiple sources and experimental conditions.[3][4][5]

Table 3: Recommended Concentration Ranges for Cellular Assays

Cellular EffectCell Line ExampleRecommended ConcentrationTreatment Duration
Inhibition of Cell ProliferationVarious100 nM - 1 µM48 - 72 hours
G2/M Cell Cycle ArrestHeLa, U9370.5 µM - 3 µM24 hours
Induction of ApoptosisHeLa0.5 µM - 3 µM24 - 48 hours
Inhibition of Histone H3 PhosphorylationHeLa1 µM - 4 µM24 hours
Induction of EndoreduplicationNocodazole-synchronized HeLa0.5 µM24 hours

These concentrations are starting points and may require optimization for different cell lines and experimental conditions.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of JNJ-7706621 and a general workflow for its cellular evaluation.

JNJ_7706621_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_targets JNJ-7706621 Targets G1 G1 Phase S S Phase G2 G2 Phase M M Phase Apoptosis Apoptosis Endoreduplication Endoreduplication CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->M Promotes G2/M Transition G2M_Arrest G2/M Arrest CDK2_CyclinAE CDK2/Cyclin A/E CDK2_CyclinAE->S Promotes G1/S Transition AuroraA Aurora A AuroraA->M Regulates Mitotic Spindle Formation AuroraB Aurora B AuroraB->M Regulates Chromosome Segregation & Cytokinesis JNJ_7706621 JNJ-7706621 JNJ_7706621->CDK1_CyclinB Inhibits JNJ_7706621->CDK2_CyclinAE Inhibits JNJ_7706621->AuroraA Inhibits JNJ_7706621->AuroraB Inhibits JNJ_7706621->G2M_Arrest JNJ_7706621->Apoptosis JNJ_7706621->Endoreduplication

Caption: JNJ-7706621 inhibits CDKs and Aurora kinases, leading to G2/M arrest and apoptosis.

Experimental_Workflow cluster_assays Cellular Assays start Start: Prepare Cancer Cell Culture treatment Treat cells with JNJ-7706621 (various concentrations and durations) start->treatment viability Cell Viability Assay (e.g., XTT/MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis western_blot Western Blot Analysis (p-Histone H3, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis end End: Determine Cellular Effects of JNJ-7706621 data_analysis->end

Caption: General workflow for evaluating the cellular effects of JNJ-7706621.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of JNJ-7706621.

Cell Proliferation Assay (¹⁴C-Thymidine Incorporation)

This assay measures the inhibition of cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • JNJ-7706621 (dissolved in DMSO)

  • 96-well CytoStar-T scintillating microplates

  • ¹⁴C-methyl-thymidine (56 mCi/mmol)

  • Phosphate-buffered saline (PBS)

  • Plate sealers

  • Scintillation counter (e.g., Packard TopCount)

Protocol:

  • Trypsinize and count cells.

  • Seed 3,000-8,000 cells per well in a 96-well CytoStar-T plate in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add 1 µL of diluted JNJ-7706621 to each well to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

  • Incubate for an additional 24 hours.

  • Dilute ¹⁴C-methyl-thymidine in complete medium and add 0.2 µCi to each well in a volume of 20 µL.

  • Incubate for 24 hours at 37°C.

  • Discard the plate contents and wash each well twice with 200 µL of PBS.

  • Add 200 µL of PBS to each well.

  • Seal the top of the plate with a transparent sealer and the bottom with a white backing sealer.

  • Quantify the incorporation of ¹⁴C-thymidine using a scintillation counter.

  • Calculate IC50 values using a suitable software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation of cells for cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • HeLa or other cancer cells

  • JNJ-7706621

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of JNJ-7706621 (e.g., 0.5 µM to 3 µM) for 24 hours.

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet once with cold PBS.

  • Resuspend the cells in 1 mL of cold PBS and fix by adding the cell suspension dropwise into 9 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 2 hours (can be stored at -20°C for longer periods).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution (containing RNase A) and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, G2/M phases).

Western Blot Analysis for Phospho-Histone H3

This protocol describes the detection of phosphorylated histone H3 (a marker of mitosis) in cells treated with JNJ-7706621.

Materials:

  • HeLa or other cancer cells

  • JNJ-7706621

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-phospho-histone H3 (Ser10)

  • Primary antibody: anti-total histone H3 or loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with JNJ-7706621 (e.g., 1 µM to 4 µM) for the desired time (e.g., 24 hours).

  • Wash cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe for total histone H3 or a loading control to ensure equal protein loading.

Troubleshooting and Safety Precautions

  • Solubility: JNJ-7706621 is soluble in DMSO. Prepare a concentrated stock solution in DMSO and dilute it in culture medium for cellular treatments. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Line Variability: The optimal concentration and treatment time for JNJ-7706621 can vary significantly between different cell lines. It is recommended to perform dose-response and time-course experiments for each new cell line.

  • Safety: JNJ-7706621 is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste should be disposed of according to institutional guidelines for chemical waste.

These application notes are intended as a guide. Researchers should optimize the protocols for their specific experimental systems.

References

Application Notes and Protocols for JNJ-6204 in a BRET Whole-Cell Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-6204 is a potent dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E), with a reported IC50 of 2.3 nM for CSNK1D in biochemical assays and 72 nM in a BRET whole-cell binding assay.[1] This application note provides a detailed protocol for utilizing the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay to measure the binding of this compound to CSNK1D in living cells. This assay offers a quantitative method to determine the apparent affinity of test compounds through the competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.[2][3][4]

The principle of the NanoBRET™ TE assay involves the expression of a target kinase fused to the bright NanoLuc® luciferase (the BRET donor) in live cells. A cell-permeable fluorescent tracer, which binds to the active site of the kinase, acts as the BRET acceptor. When the tracer is bound to the NanoLuc®-kinase fusion protein, the close proximity allows for bioluminescence resonance energy transfer (BRET) to occur upon the addition of a substrate. Unlabeled compounds, such as this compound, compete with the tracer for binding to the kinase. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity of the test compound.[2][3][4]

Data Presentation

The following table summarizes the reported inhibitory activity of this compound against its primary targets. This structured format allows for a clear comparison of its potency in different assay formats.

CompoundTargetAssay TypeReported IC50
This compoundCSNK1DBRET whole-cell binding assay72 nM[1]
This compoundCSNK1DBiochemical Assay2.3 nM[1]
This compoundCSNK1EBiochemical Assay137 nM[1]

Signaling Pathway

CSNK1D is a crucial serine/threonine kinase involved in various cellular processes, most notably the Wnt signaling pathway. In the canonical Wnt pathway, CSNK1D, along with Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of CSNK1D can therefore lead to the stabilization and nuclear accumulation of β-catenin, activating the transcription of Wnt target genes. The following diagram illustrates the role of CSNK1D in the Wnt signaling pathway and the inhibitory action of this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Dsh Dishevelled (Dsh) Frizzled->Dsh activates Destruction_Complex Destruction Complex (Axin, APC, GSK3, CSNK1D) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates Ub Ubiquitin Beta_Catenin->Ub ubiquitination TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates and binds Proteasome Proteasome Ub->Proteasome degradation JNJ_6204 This compound JNJ_6204->Destruction_Complex inhibits CSNK1D Target_Genes Wnt Target Genes TCF_LEF->Target_Genes activates transcription

Wnt Signaling Pathway and this compound Inhibition

Experimental Workflow

The following diagram outlines the general workflow for performing the NanoBRET™ Target Engagement assay with this compound.

BRET_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HEK293 cells) Start->Cell_Culture Transfection 2. Transfection (NanoLuc®-CSNK1D Fusion Vector) Cell_Culture->Transfection Seeding 3. Cell Seeding (384-well plate) Transfection->Seeding Compound_Addition 4. Compound Addition (this compound serial dilution) Seeding->Compound_Addition Tracer_Addition 5. Tracer Addition (NanoBRET™ Tracer K-8) Compound_Addition->Tracer_Addition Incubation 6. Incubation (2 hours at 37°C) Tracer_Addition->Incubation Substrate_Addition 7. Substrate & Inhibitor Addition (Nano-Glo® Substrate & Extracellular NanoLuc® Inhibitor) Incubation->Substrate_Addition BRET_Reading 8. BRET Measurement (450nm and 610nm) Substrate_Addition->BRET_Reading Data_Analysis 9. Data Analysis (IC50 curve fitting) BRET_Reading->Data_Analysis End End Data_Analysis->End

NanoBRET™ Target Engagement Assay Workflow

Experimental Protocols

Materials and Reagents
  • Cells: HEK293 cells (or other suitable cell line)

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Transfection Reagent: FuGENE® HD Transfection Reagent (or similar)

  • Vector: NanoLuc®-CSNK1D Fusion Vector (Promega, Cat. No. NV2961)[5]

  • Tracer: NanoBRET™ Tracer K-8 (as recommended for the NanoLuc®-CSNK1D vector)[2]

  • Substrate: Nano-Glo® Live Cell Substrate (Promega)

  • Inhibitor: Extracellular NanoLuc® Inhibitor (Promega)

  • Assay Plates: 384-well white, tissue culture-treated plates

  • Test Compound: this compound

  • BRET-capable Plate Reader: Instrument capable of measuring filtered luminescence at 450nm and >600nm (e.g., PHERAstar FS)

Protocol

This protocol is adapted from the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay, Adherent Format.[2]

Day 1: Cell Seeding and Transfection

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Prepare the transfection mix. For each well of a 384-well plate, transfect cells with the NanoLuc®-CSNK1D Fusion Vector according to the manufacturer's protocol for your chosen transfection reagent.

  • Trypsinize, count, and resuspend the transfected cells in the cell culture medium.

  • Seed the transfected cells into a 384-well white, tissue culture-treated plate at a density of 2 x 10^5 cells/mL.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Compound and Tracer Addition

  • Prepare a serial dilution of this compound in Opti-MEM I Reduced Serum Medium.

  • Prepare the NanoBRET™ Tracer K-8 solution in Opti-MEM at the recommended concentration (e.g., 0.113 µM).[2]

  • Carefully remove the media from the cells in the 384-well plate.

  • Add the this compound serial dilutions to the appropriate wells. Include vehicle-only control wells.

  • Immediately add the NanoBRET™ Tracer K-8 solution to all wells.

  • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for compound binding to reach equilibrium.

Day 2: BRET Measurement

  • Prepare the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix in Opti-MEM according to the manufacturer's instructions.

  • Add the substrate/inhibitor mix to all wells of the 384-well plate.

  • Read the plate within 20 minutes on a BRET-capable plate reader. Measure the donor emission at 450nm and the acceptor emission at >600nm (e.g., 610nm long-pass filter).

Data Analysis
  • Calculate the raw BRET ratio for each well by dividing the acceptor emission signal (610nm) by the donor emission signal (450nm).

  • Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor or no tracer (100% inhibition).

  • Plot the normalized BRET ratio against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic regression model to determine the IC50 value for this compound.

By following this detailed protocol, researchers can effectively utilize the NanoBRET™ Target Engagement assay to quantify the intracellular binding of this compound to CSNK1D, providing valuable insights into its mechanism of action and cellular potency.

References

Application Note: JNJ-6204 Protocol for PER2 Translocation Functional Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a functional assay to assess the effect of test compounds, such as JNJ-6204, on the nuclear translocation of the Period Circadian Regulator 2 (PER2) protein.

Introduction

The Period Circadian Regulator 2 (PER2) is a core component of the mammalian circadian clock, which governs a wide range of physiological and metabolic processes. The functionality of the circadian clock relies on a transcriptional-translational feedback loop, where the nuclear entry of PER2 is a critical regulatory step. In this loop, the CLOCK:BMAL1 heterodimer activates the transcription of Per2. The resulting PER2 protein, after translation and post-translational modifications, translocates from the cytoplasm into the nucleus.[1][2] Once in the nucleus, PER2, along with Cryptochrome (CRY) proteins, inhibits the transcriptional activity of CLOCK:BMAL1, thus repressing its own expression.[2]

Dysregulation of PER2 nuclear translocation has been implicated in various pathologies, including sleep disorders, metabolic diseases, and cancer.[3][4][5] Therefore, assays that can quantify the nuclear translocation of PER2 are valuable tools for identifying and characterizing novel therapeutic compounds that modulate the circadian clock.

This application note details an immunofluorescence-based assay to visualize and quantify the nuclear translocation of PER2 in cultured cells following treatment with a test compound.

PER2 Signaling Pathway

The nuclear translocation of PER2 is a key event in the circadian feedback loop. The diagram below illustrates the core components of this pathway.

PER2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PER2_mRNA PER2 mRNA PER2_protein_cyto PER2 Protein PER2_mRNA->PER2_protein_cyto Translation PER2_protein_nucleus PER2 Protein PER2_protein_cyto->PER2_protein_nucleus Nuclear Translocation CLOCK_BMAL1 CLOCK:BMAL1 Complex Per2_gene Per2 Gene CLOCK_BMAL1->Per2_gene Activates Transcription Per2_gene->PER2_mRNA Transcription PER2_protein_nucleus->CLOCK_BMAL1 Inhibits Experimental_Workflow start Start cell_seeding 1. Seed cells on coverslips start->cell_seeding treatment 2. Treat cells with test compound cell_seeding->treatment fixation 3. Fix cells with 4% PFA treatment->fixation permeabilization 4. Permeabilize with Triton X-100 fixation->permeabilization blocking 5. Block with 3% BSA permeabilization->blocking primary_ab 6. Incubate with primary antibody (anti-PER2) blocking->primary_ab secondary_ab 7. Incubate with fluorescent secondary antibody primary_ab->secondary_ab dapi_stain 8. Counterstain nuclei with DAPI secondary_ab->dapi_stain mounting 9. Mount coverslips on slides dapi_stain->mounting imaging 10. Image with fluorescence microscope mounting->imaging analysis 11. Quantify nuclear vs. cytoplasmic fluorescence imaging->analysis end End analysis->end

References

Application Notes and Protocols for In Vivo Administration of JNJ-6204 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-6204 is a potent and selective dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E).[1] These serine/threonine kinases are integral components of various cellular signaling pathways, including the Wnt and Hedgehog pathways, and are key regulators of the circadian rhythm. Due to its ability to penetrate the blood-brain barrier and its good bioavailability in mice, this compound is a valuable tool for in vivo studies aimed at understanding the physiological and pathological roles of CSNK1D and CSNK1E.[1][2] These application notes provide an overview of this compound's characteristics and a generalized protocol for its administration in mice for preclinical research.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of CSNK1D and CSNK1E.[1] This inhibition can modulate downstream signaling pathways that are dependent on the phosphorylation of specific substrates by these kinases. For instance, in the Wnt signaling pathway, CSNK1D/E are involved in the phosphorylation of Dishevelled (Dvl) and β-catenin, influencing protein stability and gene transcription.

Data Presentation

In Vitro Potency of this compound
TargetAssayIC50 (nM)Reference
CSNK1DBiochemical Assay2.3[1]
CSNK1EBiochemical Assay137[1]
CSNK1DBRET Whole Cell Binding Assay72[1]
CSNK1DPER2 Translocation Whole Cell Functional Assay542[1]
In Vivo Profile of this compound
PropertyObservation in MiceReference
BioavailabilityGood[2]
Brain ExposureGood[1]

Experimental Protocols

Disclaimer: A specific, publicly available in vivo dosing and administration protocol for this compound in mice has not been identified in the current literature. The following protocol is a representative, generalized procedure based on common practices for administering small molecule inhibitors with similar characteristics in mice. Researchers should perform dose-range finding and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the optimal dosing regimen for their specific mouse model and experimental goals.

Preparation of this compound Formulation
  • Vehicle Selection: A common vehicle for administering hydrophobic small molecules to mice is a mixture of DMSO, PEG400, and saline. A typical formulation might be 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept low to minimize toxicity.

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.

  • Working Solution Preparation:

    • On the day of administration, dilute the DMSO stock solution with the appropriate volumes of PEG400 and saline to achieve the desired final concentration and vehicle composition. For example, to prepare a 1 mg/mL working solution in 10% DMSO, 40% PEG400, and 50% saline:

      • Take 20 µL of the 50 mg/mL this compound stock in DMSO.

      • Add 400 µL of PEG400 and mix well.

      • Add 580 µL of saline and mix thoroughly until a clear solution is formed.

    • Prepare a vehicle-only control solution using the same procedure but without the this compound stock.

Administration to Mice
  • Animal Model: Use an appropriate mouse strain and model for the research question. House the animals in a controlled environment with a regular light-dark cycle.

  • Dosage: The optimal dose will depend on the specific study. Based on other kinase inhibitors used in vivo, a starting dose range could be 10-50 mg/kg. A dose-response study is highly recommended.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery of small molecules in mice. Oral gavage (p.o.) may also be a viable option given the reported good bioavailability.

  • Frequency of Administration: A once-daily or twice-daily dosing schedule is typical, but the optimal frequency should be determined by the pharmacokinetic profile of this compound.

  • Procedure (Intraperitoneal Injection):

    • Weigh the mouse to determine the correct volume of the this compound working solution to inject.

    • Gently restrain the mouse, exposing the abdomen.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

    • Inject the calculated volume of the this compound solution or vehicle control.

    • Monitor the mouse for any adverse reactions post-injection.

Mandatory Visualizations

G cluster_Wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl GSK3b GSK3β Dvl->GSK3b Beta_catenin β-catenin GSK3b->Beta_catenin Phosphorylation (Degradation) Axin Axin Axin->Beta_catenin APC APC APC->Beta_catenin TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Gene_expression Target Gene Expression TCF_LEF->Gene_expression CSNK1DE CSNK1D/E CSNK1DE->Dvl Phosphorylation CSNK1DE->Beta_catenin Phosphorylation JNJ6204 This compound JNJ6204->CSNK1DE G cluster_Workflow In Vivo Dosing Workflow Preparation 1. Prepare this compound Formulation Animal_Acclimation 2. Animal Acclimation Preparation->Animal_Acclimation Dose_Calculation 3. Weigh Mouse & Calculate Dose Animal_Acclimation->Dose_Calculation Administration 4. Administer this compound (i.p. or p.o.) Dose_Calculation->Administration Monitoring 5. Monitor for Adverse Effects Administration->Monitoring Endpoint_Analysis 6. Endpoint Analysis (e.g., PK/PD, Efficacy) Monitoring->Endpoint_Analysis

References

Application Notes and Protocols: JNJ-7706621 for the Study of Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-7706621 is a potent and selective inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of cell division. Specifically, JNJ-7706621 demonstrates high affinity for Aurora A and Aurora B, making it an invaluable tool for investigating the cellular processes governed by these enzymes, including mitotic progression, chromosome segregation, and cytokinesis. Its ability to arrest the cell cycle at the G2/M phase and induce apoptosis in various cancer cell lines underscores its utility in both basic research and preclinical drug development.

This document provides detailed application notes and experimental protocols for utilizing JNJ-7706621 to study protein phosphorylation and its downstream cellular consequences.

Mechanism of Action

JNJ-7706621 functions as an ATP-competitive inhibitor of Aurora kinases. By binding to the ATP-binding pocket of Aurora A and Aurora B, it prevents the phosphorylation of their downstream substrates. A key substrate of Aurora B is Histone H3, which is phosphorylated at Serine 10 during mitosis. Inhibition of Aurora B by JNJ-7706621 leads to a marked decrease in the levels of phospho-Histone H3 (Ser10), a widely used biomarker for Aurora B activity. This inhibition disrupts the proper formation of the mitotic spindle, leading to cell cycle arrest and, ultimately, apoptosis.

Mechanism_of_Action cluster_kinase Aurora Kinase (A/B) cluster_substrates Substrates Kinase ATP-Binding Pocket Phosphorylation Phosphorylation Kinase->Phosphorylation HistoneH3 Histone H3 HistoneH3->Phosphorylation Other Other Mitotic Proteins ATP ATP ATP->Kinase Binds JNJ JNJ-7706621 JNJ->Kinase Inhibits pHistoneH3 p-Histone H3 (Ser10) Phosphorylation->pHistoneH3 CellCycleArrest G2/M Arrest & Apoptosis pHistoneH3->CellCycleArrest Leads to

Caption: Mechanism of JNJ-7706621 action on Aurora kinases.

Quantitative Data

The inhibitory activity of JNJ-7706621 has been quantified against various kinases and in cellular assays. The data presented below is a summary from multiple studies.

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621

Kinase Target IC₅₀ (nM) Source
Aurora A 4
Aurora B 9
Haspin 11
MEK1 1500
CDK1/cyclin B >10,000

| CDK2/cyclin E | >10,000 | |

Table 2: Cellular Activity of JNJ-7706621

Cell Line Assay IC₅₀ (nM) Source
HCT116 Inhibition of Histone H3 Phosphorylation 30
HCT116 Cell Proliferation (72h) 270
HeLa Cell Proliferation (72h) 330

| A549 | Cell Proliferation (72h) | 480 | |

Experimental Protocols

The following are detailed protocols for key experiments to study protein phosphorylation using JNJ-7706621.

Protocol 1: Analysis of Histone H3 Phosphorylation by Western Blot

This protocol details the steps to assess the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its substrate, Histone H3, at Serine 10.

Materials:

  • HCT116 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • JNJ-7706621 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3, or anti-Actin/Tubulin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • ECL Western Blotting Substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: The next day, treat the cells with various concentrations of JNJ-7706621 (e.g., 0, 10, 30, 100, 300 nM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot:

    • Load the samples onto a polyacrylamide gel (e.g., 12-15% for Histone H3) and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total Histone H3 or a loading control like beta-actin.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of JNJ-7706621 on cell cycle distribution. Inhibition of Aurora kinases typically results in a G2/M phase arrest.

Materials:

  • Cells of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • JNJ-7706621 (stock solution in DMSO)

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of JNJ-7706621 (e.g., 0, 100, 300, 1000 nM) for 24 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Combine all cells from each well into a falcon tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold PBS.

    • While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An increase in the >2N DNA content peak indicates G2/M arrest.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of JNJ-7706621 on a specific protein's phosphorylation and its cellular consequences.

Experimental_Workflow cluster_analysis Biochemical & Cellular Analysis Start Hypothesis: Protein X is regulated by Aurora Kinase SeedCells 1. Seed Cells (e.g., HCT116) Start->SeedCells Treat 2. Treat with JNJ-7706621 (Dose-response & Time-course) SeedCells->Treat Harvest 3. Harvest Cells Treat->Harvest WB 4a. Western Blot - p-Histone H3 (Target engagement) - p-Protein X, Total Protein X Harvest->WB FACS 4b. Flow Cytometry - Cell Cycle Analysis (PI Stain) Harvest->FACS Viability 4c. Viability Assay - (e.g., CellTiter-Glo) Harvest->Viability DataAnalysis 5. Data Analysis - Quantify band intensity - Analyze cell cycle distribution - Calculate IC50 values WB->DataAnalysis FACS->DataAnalysis Viability->DataAnalysis Conclusion Conclusion: Confirm/Refute Hypothesis DataAnalysis->Conclusion

Caption: Typical workflow for studying protein phosphorylation.

Application Notes and Protocols for Western Blot Analysis Following JNJ-7706621 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to investigate the cellular effects of JNJ-7706621, a potent dual inhibitor of Aurora kinases and Cyclin-Dependent Kinases (CDKs). By targeting these key regulators of cell cycle progression and mitosis, JNJ-7706621 can induce cell cycle arrest and apoptosis in cancer cells. This document outlines the necessary steps to prepare cell lysates after JNJ-7706621 treatment, conduct Western blotting to analyze key protein markers, and interpret the potential results.

Introduction to JNJ-7706621

JNJ-7706621 is a small molecule inhibitor that demonstrates potent activity against Aurora A, Aurora B, Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] These kinases are crucial for the regulation of the cell cycle, particularly during the G2/M transition and mitosis. Dysregulation of these kinases is a common feature of many cancers, making them attractive targets for therapeutic intervention. Treatment of cancer cells with JNJ-7706621 has been shown to inhibit cell growth, induce apoptosis, and reduce colony formation.[4][5]

Key Signaling Pathways Affected by JNJ-7706621

JNJ-7706621 primarily impacts the cell cycle regulation and apoptotic pathways.

  • Aurora Kinase Pathway: Aurora kinases are essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. JNJ-7706621 inhibits Aurora A and Aurora B, leading to defects in these processes. A key downstream substrate of Aurora B is Histone H3, which is phosphorylated at Serine 10 during mitosis.

  • CDK Pathway: CDKs are the core regulators of the cell cycle. CDK1, in complex with Cyclin B1, forms the Maturation-Promoting Factor (MPF), which drives entry into mitosis. JNJ-7706621's inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G2/M phase.[5]

  • Apoptosis Pathway: By inducing cell cycle arrest and mitotic catastrophe, JNJ-7706621 can trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspases, such as Caspase-3, and the cleavage of downstream substrates like Poly (ADP-ribose) polymerase (PARP).[6][7]

Data Presentation: In Vitro Activity of JNJ-7706621

The following table summarizes the half-maximal inhibitory concentrations (IC50) of JNJ-7706621 against various kinases and cancer cell lines.

TargetIC50 (nM)Cell LineIC50 (nM)
CDK19HeLa284
CDK23HCT116254
Aurora A11A375447
Aurora B15PC3112-514
CDK3/Cyclin E58DU145112-514
CDK4/Cyclin D1253SK-OV-3112-514
CDK6/Cyclin D1175MDA-MB-231112-514
VEGFR2154MES-SA112-514
FGFR2226MES-SA/Dx5112-514
GSK3β254

Data compiled from MedChemExpress and Selleck Chemicals product pages.[1][2]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effects of JNJ-7706621 on target proteins.

Cell Culture and JNJ-7706621 Treatment
  • Culture your cancer cell line of interest in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Seed cells in culture plates and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Treat the cells with varying concentrations of JNJ-7706621 (e.g., based on the known IC50 values) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

Protein Extraction (Cell Lysis)
  • After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic Acid (BCA) assay.[8]

  • Follow the manufacturer's instructions for the BCA assay kit.

  • Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for the Western blot.

SDS-PAGE and Protein Transfer
  • Prepare protein samples by mixing the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load the prepared samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins based on their molecular weight.[9]

  • Following electrophoresis, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

Immunoblotting
  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are listed in the table below.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 5-10 minutes each with TBST.

Signal Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Recommended Primary Antibodies for Western Blot
Target ProteinExpected Change with JNJ-7706621FunctionRecommended Antibody (Example)
p-Histone H3 (Ser10) DecreaseMitotic marker, Aurora B substrateCell Signaling Technology #9701[11]
p-Aurora A (Thr288) DecreaseAurora A activation markerCell Signaling Technology #3079[12]
Cyclin B1 May accumulate due to mitotic arrestMitotic cyclin, CDK1 activatorThermo Fisher Scientific MA1-155[13]
CDK1 No change in total level expectedCatalytic subunit for M-phase entryAbcam ab280964[9]
PLK1 No direct inhibition, but expression/activity may be altered downstreamMitotic kinaseCell Signaling Technology #4535[14]
Securin May accumulate due to mitotic arrestAnaphase inhibitorCell Signaling Technology #13445[15]
Cleaved Caspase-3 IncreaseApoptosis executionerCell Signaling Technology #9661[16]
Cleaved PARP IncreaseApoptosis markerCell Signaling Technology #5625[17]
β-Actin / GAPDH No changeLoading control

Visualizations

Signaling Pathways and Experimental Workflow

JNJ_7706621_Pathway cluster_0 JNJ-7706621 Inhibition cluster_1 Aurora Kinase Pathway cluster_2 CDK Pathway cluster_3 Downstream Effects JNJ JNJ-7706621 AuroraA Aurora A JNJ->AuroraA AuroraB Aurora B JNJ->AuroraB CDK1 CDK1 JNJ->CDK1 HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates pHistoneH3 p-Histone H3 (Ser10) HistoneH3->pHistoneH3 MPF MPF (CDK1/Cyclin B1) CDK1->MPF CyclinB1 Cyclin B1 CyclinB1->MPF G2M G2/M Transition MPF->G2M MitoticArrest Mitotic Arrest G2M->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis CleavedCasp3 Cleaved Caspase-3 Apoptosis->CleavedCasp3 CleavedPARP Cleaved PARP Apoptosis->CleavedPARP

Caption: JNJ-7706621 signaling pathway inhibition.

Western_Blot_Workflow start Cell Culture & JNJ-7706621 Treatment lysis Cell Lysis (Protein Extraction) start->lysis 1 quant Protein Quantification (BCA Assay) lysis->quant 2 sds_page SDS-PAGE quant->sds_page 3 transfer Protein Transfer (Blotting) sds_page->transfer 4 blocking Blocking transfer->blocking 5 primary_ab Primary Antibody Incubation blocking->primary_ab 6 secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab 7 detection Signal Detection (ECL) secondary_ab->detection 8 analysis Data Analysis detection->analysis 9

Caption: Western Blot experimental workflow.

References

Troubleshooting & Optimization

JNJ-6204 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "JNJ-6204" did not yield relevant results. This document has been prepared based on the assumption that the compound of interest is JNJ-7706621 , a well-documented dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7706621, focusing on its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-7706621 and what is its mechanism of action?

JNJ-7706621 is a potent small molecule inhibitor that targets both cyclin-dependent kinases (CDKs) and Aurora kinases.[1] These kinase families are crucial regulators of the cell cycle. By inhibiting these kinases, JNJ-7706621 can block cell proliferation and induce apoptosis (programmed cell death) in cancer cells.[1][2][3] Its dual-targeting mechanism makes it a subject of interest in oncology research.

Q2: I am having trouble dissolving JNJ-7706621 for my in vitro experiments. What are the recommended solvents?

JNJ-7706621 is poorly soluble in aqueous solutions.[4] The recommended solvent for preparing stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO).[5] It is practically insoluble in water and ethanol.[6] For consistent results, it is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility.[5] Sonication may also aid in dissolution.[6]

Q3: My JNJ-7706621 solution in DMSO appears to have precipitated after storage. What are the recommended storage conditions?

For optimal stability, stock solutions of JNJ-7706621 in DMSO should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[5] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation.[5] If precipitation is observed, gentle warming and vortexing may help to redissolve the compound.

Q4: I need to prepare JNJ-7706621 for an in vivo animal study. What formulation can I use?

Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A commonly used vehicle is a suspension prepared in 0.5% methylcellulose with 0.1% polysorbate 80 (Tween 80) in sterile water.[6] Another reported formulation for in vivo use is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] It is crucial to ensure the suspension is uniform before each administration.

Troubleshooting Guides

Solubility Issues
ProblemPossible CauseTroubleshooting Steps
Precipitation in cell culture media The final concentration of DMSO in the media is too high, causing the compound to crash out.- Ensure the final DMSO concentration in your cell culture medium is low, typically ≤0.5%.- Prepare intermediate dilutions of your stock solution in culture medium before adding to the final culture volume.- Consider using a formulation with solubilizing agents like PEG-p-(CL-co-TMC) polymeric micelles if DMSO is not suitable for your experimental system.[4]
Incomplete dissolution in DMSO The DMSO may have absorbed moisture, reducing its solvating power. The compound may require energy to dissolve.- Use fresh, anhydrous, high-purity DMSO.[5]- Gently warm the solution (e.g., to 37°C) and use a sonicator or vortex to aid dissolution.[6]
Low bioavailability in animal studies Poor absorption due to low aqueous solubility and potential precipitation at the injection site.- Use a recommended in vivo formulation, such as a suspension in methylcellulose/Tween 80 or a solution with co-solvents like PEG300.[6]- Ensure the suspension is homogenous immediately before administration.- Consider advanced formulations like polymeric micelles or nanoparticles to improve solubility and bioavailability.[4]
Stability Issues
ProblemPossible CauseTroubleshooting Steps
Loss of compound activity over time The compound may be degrading in solution due to improper storage or handling.- Store stock solutions at -80°C for long-term stability.[5]- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]- For working solutions in aqueous media, prepare them fresh for each experiment.
Appearance of unknown peaks in HPLC analysis The compound is degrading under the experimental or storage conditions.- Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and pathways.- Ensure the analytical method is stability-indicating (i.e., can separate the parent compound from its degradants).- JNJ-7706621 contains a sulfonamide group, which can be susceptible to hydrolysis, particularly under acidic conditions.[7][8] The pyrimidine moiety may be susceptible to photodegradation.[5][9] Protect solutions from light and maintain appropriate pH.

Data Presentation

Solubility of JNJ-7706621
SolventSolubilityConcentration (mM)Notes
DMSO79 mg/mL[5]200.32[5]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5]
Water<1 mg/mL[6]-Insoluble or slightly soluble.[6]
Ethanol<1 mg/mL[6]-Insoluble or slightly soluble.[6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL[6]5.07[6]Sonication is recommended to aid dissolution.[6]
10% (w/v) PEG-p(CL-co-TMC) in water17 µg/mL[4]-Formulation in polymeric micelles to improve aqueous solubility.[4]
Recommended Storage Conditions for JNJ-7706621
FormStorage TemperatureDuration
Solid Powder-20°C3 years[5]
Solution in DMSO-80°C1 year[5]
Solution in DMSO-20°C1 month[5]

Experimental Protocols

Protocol 1: Preparation of JNJ-7706621 Stock Solution for In Vitro Assays
  • Materials:

    • JNJ-7706621 powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the JNJ-7706621 powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the desired amount of JNJ-7706621 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial for a few minutes.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a general framework. Specific conditions may need to be optimized.

  • Materials:

    • JNJ-7706621 stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Mobile phase for HPLC analysis

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 4 hours).

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to controlled UV and visible light.

    • Thermal Degradation: Expose the solid JNJ-7706621 powder to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours), then dissolve in a suitable solvent.

    • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

    • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

Signaling_Pathway cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition & Mitosis CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates cluster_G2_M cluster_G2_M CDK1_CyclinB CDK1-Cyclin B Spindle_Assembly Spindle Assembly CDK1_CyclinB->Spindle_Assembly Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation JNJ_7706621 JNJ-7706621 JNJ_7706621->CDK4_6_CyclinD inhibits JNJ_7706621->CDK1_CyclinB inhibits JNJ_7706621->Aurora_A inhibits JNJ_7706621->Aurora_B inhibits

Caption: Signaling pathway of JNJ-7706621 targeting CDKs and Aurora kinases to inhibit cell cycle progression.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare JNJ-7706621 Stock (e.g., 1 mg/mL in MeCN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolysis (UV/Vis Light) stock->photo thermal Thermal Stress (Solid, 80°C) stock->thermal neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxidation->hplc photo->hplc thermal->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting forced degradation studies of JNJ-7706621.

Troubleshooting_Logic cluster_solubility Solubility Troubleshooting cluster_stability Stability Troubleshooting start Solubility or Stability Issue Encountered is_solubility Solubility? start->is_solubility Is it a solubility problem? check_solvent Check Solvent Quality (Anhydrous DMSO?) check_conc Check Final Concentration (e.g., DMSO in media) check_solvent->check_conc use_energy Apply Energy (Sonicate/Warm) check_conc->use_energy change_formulation Consider Alternative Formulation (e.g., Micelles) use_energy->change_formulation check_storage Verify Storage Conditions (-80°C, Aliquoted?) check_age Use Freshly Prepared Working Solutions check_storage->check_age run_analysis Perform Stability-Indicating HPLC Analysis check_age->run_analysis protect Protect from Light/Heat run_analysis->protect is_solubility->check_solvent Yes is_solubility->check_storage No

Caption: Logical workflow for troubleshooting solubility and stability issues with JNJ-7706621.

References

Navigating the Dissolution of JNJ-6204 for Successful Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the successful dissolution of compounds is a critical first step in any experiment. This guide provides a comprehensive technical support center for JNJ-6204, a potent dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Epsilon (CSNK1E). Here, you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the reliable preparation of this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A concentration of 10 mM in DMSO has been shown to be a stable stock solution.

Q2: How should I store this compound?

A2: this compound is supplied as a solid and should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months to maintain its integrity.

Q3: Can I dissolve this compound in other solvents like ethanol or water?

Q4: What should I do if I observe precipitation when diluting my this compound stock solution in an aqueous buffer?

A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To address this, you can try the following:

  • Lower the final concentration: The concentration of this compound in your final working solution may be exceeding its aqueous solubility limit.

  • Increase the percentage of co-solvent: If your experiment allows, maintaining a low percentage of DMSO (e.g., 0.1-0.5%) in the final working solution can help to keep the compound dissolved.

  • Prepare fresh dilutions: It is always best to prepare fresh dilutions of this compound in your aqueous buffer immediately before use to minimize the risk of precipitation over time.

Quantitative Data Summary

For ease of reference, the following table summarizes the available solubility and storage information for this compound.

ParameterValueNotes
Recommended Solvent Dimethyl sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended.
Stock Solution Conc. 10 mMA stable stock solution concentration.
Storage (Solid) -20°CFor up to 3 years.
Storage (In Solvent) -80°CFor up to 6 months.
Solubility in Ethanol Data not publicly availableTesting a small amount is recommended if this solvent is required.
Solubility in Water Sparingly solubleDirect dissolution in aqueous buffers is not recommended. Prepare a concentrated stock in DMSO first.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 370.41 g/mol . To prepare a 10 mM solution, you will need 3.7041 mg of this compound per 1 mL of DMSO.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound: Vortex the tube for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent key processes, the following diagrams have been generated.

Dissolution_Workflow This compound Dissolution Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: this compound (Solid) weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming add_dmso->dissolve store Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute use Use in Experiment dilute->use

This compound Dissolution and Dilution Workflow

Troubleshooting_Flowchart Troubleshooting this compound Dissolution Issues start Issue: Compound Not Dissolving in DMSO check_dmso Check DMSO Quality (Anhydrous?) start->check_dmso gentle_heat Apply Gentle Heat (37°C) check_dmso->gentle_heat DMSO is high quality sonicate Sonicate for 5-10 min gentle_heat->sonicate dissolved Solution is Clear sonicate->dissolved Success not_dissolved Still Not Dissolved sonicate->not_dissolved Failure lower_conc Consider Lower Stock Concentration not_dissolved->lower_conc

Troubleshooting Steps for this compound Dissolution

Potential off-target effects of JNJ-6204

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of JNJ-6204, a dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known targets of this compound?

This compound is a dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). Its inhibitory activity has been quantified with the following in vitro potency:

TargetIC50 (nM)
CSNK1D2.3
CSNK1E137

In cellular assays, this compound has demonstrated target engagement with CSNK1D with an IC50 of 72 nM in a BRET whole-cell binding assay and 542 nM in a PER2 translocation whole-cell functional assay.[1]

Q2: What is known about the off-target selectivity of this compound?

The off-target selectivity of this compound has been evaluated against a panel of 370 kinases. At a concentration of 1 µM, the compound was described as "clean".[1][2] The closest identified off-targets are a related kinase, CSNK1A1, and TNIK.

Off-TargetIC50 (nM)
CSNK1A1419
TNIK1600

Important Note: The complete list of the 370 kinases in the screening panel is not publicly available. Therefore, a comprehensive assessment of the selectivity of this compound is limited by the available data.

Q3: Has this compound been screened against non-kinase targets?

There is no publicly available information on the screening of this compound against non-kinase targets such as G-protein coupled receptors (GPCRs), ion channels, or transporters.

Q4: What are the potential signaling pathways affected by this compound?

As a dual inhibitor of CSNK1D and CSNK1E, this compound is expected to modulate signaling pathways in which these kinases play a crucial role. These include, but are not limited to, the Wnt/β-catenin signaling pathway and the regulation of circadian rhythm.

G cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Axin Axin Dishevelled->Axin GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Axin->beta_catenin APC APC APC->beta_catenin CSNK1 CSNK1D/E CSNK1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes JNJ_6204 This compound JNJ_6204->CSNK1

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of this compound.

G cluster_circadian Circadian Rhythm Pathway CLOCK CLOCK PER PER CLOCK->PER Transcription CRY CRY CLOCK->CRY Transcription BMAL1 BMAL1 BMAL1->PER Transcription BMAL1->CRY Transcription Nucleus Nucleus PER->Nucleus CRY->Nucleus CSNK1 CSNK1D/E CSNK1->PER Phosphorylation (Degradation) JNJ_6204 This compound JNJ_6204->CSNK1

Caption: Simplified overview of the core circadian clock mechanism and the role of CSNK1D/E.

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed after treatment with this compound.

  • Confirm On-Target Effect:

    • Verify the inhibition of CSNK1D/E signaling in your experimental system. This can be done by assessing the phosphorylation status of known CSNK1D/E substrates.

  • Consider Potential Off-Target Effects:

    • Kinase Off-Targets: Although this compound is reported to be selective, consider the possibility of effects mediated by inhibition of CSNK1A1 or TNIK, especially at higher concentrations. Review the literature for the cellular functions of these kinases to determine if they could be responsible for the observed phenotype.

    • Unknown Off-Targets: Be aware that the compound may have off-targets that were not included in the 370-kinase screening panel or are non-kinase proteins.

  • Dose-Response Analysis:

    • Perform a dose-response experiment. If the unexpected phenotype occurs at concentrations significantly higher than the IC50 for CSNK1D/E, it is more likely to be an off-target effect.

  • Use of a Structurally Unrelated Inhibitor:

    • If possible, use a structurally different inhibitor of CSNK1D/E to see if the same phenotype is reproduced. This can help to distinguish between on-target and off-target effects.

Experimental Protocols

While detailed, step-by-step protocols for the specific off-target screening of this compound are not publicly available, the following provides an overview of the methodologies that were likely employed based on the available information.

1. In Vitro Kinase Selectivity Profiling (Likely Method: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • General Workflow:

    • Dispense kinase, substrate, and ATP solution into assay plates.

    • Add this compound at various concentrations (for IC50 determination) or at a single high concentration (for single-point screening).

    • Incubate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent and incubate.

    • Add Kinase Detection Reagent and incubate.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to a vehicle control.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow Start Kinase Reaction (Kinase, Substrate, ATP, this compound) Step1 Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Start->Step1 Step2 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Step1->Step2 End Measure Luminescence Step2->End

Caption: General workflow for the ADP-Glo™ Kinase Assay.

2. Cellular Target Engagement (BRET Assay)

Bioluminescence Resonance Energy Transfer (BRET) is a technology used to measure protein-protein interactions and can be adapted to assess compound binding to a target protein in live cells.

  • Principle: In a NanoBRET™ assay for target engagement, a target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the active site of the kinase is added to the cells. When the tracer binds to the luciferase-tagged kinase, BRET occurs. If this compound is added, it will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

  • General Workflow:

    • Transfect cells with a vector expressing the kinase-NanoLuc® fusion protein.

    • Plate the cells in assay plates.

    • Add the NanoBRET™ tracer and this compound at various concentrations.

    • Incubate.

    • Add the Nano-Glo® Substrate.

    • Measure the donor (luciferase) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio and determine the IC50 of this compound.

G cluster_bret NanoBRET™ Target Engagement Assay No_Inhibitor No Inhibitor: Tracer binds to Kinase-NanoLuc® -> High BRET With_Inhibitor With this compound: This compound displaces tracer -> Low BRET Kinase Kinase-NanoLuc® Kinase->No_Inhibitor Kinase->With_Inhibitor Tracer Fluorescent Tracer Tracer->No_Inhibitor JNJ_6204 This compound JNJ_6204->With_Inhibitor

Caption: Principle of competitive displacement in a NanoBRET™ assay for target engagement.

Disclaimer: This information is based on publicly available data and is intended for research purposes only. For the most accurate and complete information, please refer to the primary literature and the manufacturer's documentation. Johnson & Johnson has not endorsed this content.

References

Troubleshooting unexpected results with JNJ-6204

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-6204, a dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, selective, and dual inhibitor of CSNK1D and CSNK1E. It exhibits significantly higher potency for CSNK1D. These kinases are involved in various cellular processes, including the regulation of circadian rhythms and cell proliferation.

Q2: What are the recommended concentrations for this compound in cell-based assays?

The recommended concentration for cellular use is up to 1 µM. However, some studies suggest that concentrations up to 10 µM may be used, depending on the cell type and experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous solutions, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than a day.

Q4: What are the known off-target effects of this compound?

This compound is a highly selective inhibitor. Its selectivity has been profiled against a large panel of kinases, showing minimal off-target activity at concentrations effective for CSNK1D/E inhibition. The most closely related kinase that is inhibited, albeit at a much lower potency, is CSNK1A1.

Troubleshooting Guide

Issue 1: No or weak biological effect observed in cell-based assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with fresh compound at regular intervals.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and assay. The recommended starting range is 10 nM to 1 µM.
Poor Cell Permeability While this compound has good cell permeability, this can be cell-type dependent. If poor permeability is suspected, consider using a positive control compound with known cell permeability to validate your assay system.
Sub-optimal Assay Conditions Ensure that the assay conditions (e.g., cell density, serum concentration, incubation time) are optimized for your specific experiment.
Low Target Expression Confirm the expression of CSNK1D and CSNK1E in your cell line using techniques like Western blot or qPCR.
Issue 2: High cell toxicity observed at effective concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Off-target Toxicity Although this compound is highly selective, off-target effects can occur at high concentrations. Use the lowest effective concentration that gives the desired biological effect. Consider using a structurally different CSNK1D/E inhibitor as a control to confirm that the observed toxicity is target-related.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (media with solvent only) to assess the effect of the solvent on your cells.
Cell Line Sensitivity Some cell lines may be more sensitive to the inhibition of CSNK1D/E. Perform a cell viability assay (e.g., MTS or Annexin V staining) to determine the cytotoxic concentration of this compound in your specific cell line.
Issue 3: Inconsistent or unexpected results in a PER2 translocation assay.

The PER2 translocation assay is a common method to assess the functional activity of CSNK1D/E inhibitors. Unexpected results can arise from various factors related to the immunofluorescence protocol.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Weak or No PER2 Signal - Antibody Performance: Ensure the primary antibody against PER2 is validated for immunofluorescence and used at the recommended dilution. Run a positive control with a known stimulus for PER2 expression/translocation.- Fixation and Permeabilization: Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1-0.5% Triton X-100) conditions for your cell type.
High Background Staining - Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).- Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Inconsistent Translocation - Cell Synchronization: For circadian rhythm studies, ensure cells are properly synchronized before treatment with this compound.- Time-course: Perform a time-course experiment to determine the optimal incubation time with this compound to observe PER2 translocation.

Data Presentation

Table 1: In Vitro and In-Cellular Activity of this compound

TargetAssay TypeIC50 (nM)
CSNK1DBiochemical2.3
CSNK1EBiochemical137
CSNK1DBRET Whole Cell Binding72
CSNK1DPER2 Translocation (Functional)542

Experimental Protocols

Key Experiment: PER2 Translocation Immunofluorescence Assay

This protocol provides a general framework. Optimization for specific cell lines and antibodies is recommended.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody against PER2

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto coverslips and allow them to adhere and grow to the desired confluency.

  • Synchronization (Optional): If studying circadian rhythms, synchronize the cells using a standard protocol (e.g., serum shock or dexamethasone treatment).

  • Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the appropriate duration.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash cells with PBS and block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-PER2 antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash cells with PBS and incubate with DAPI for 5 minutes.

  • Mounting: Wash cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Analyze the subcellular localization of PER2 (nuclear vs. cytoplasmic).

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow: No Biological Effect Start No Effect Observed Check_Compound Check Compound Integrity (Fresh Aliquot, Solubility) Start->Check_Compound Check_Concentration Verify Concentration (Dose-Response) Start->Check_Concentration Check_Cells Assess Cell System (Target Expression, Cell Health) Start->Check_Cells Check_Protocol Review Assay Protocol (Incubation Time, Reagents) Start->Check_Protocol Outcome Identify Root Cause & Optimize Check_Compound->Outcome Check_Concentration->Outcome Check_Cells->Outcome Check_Protocol->Outcome

Caption: A logical workflow for troubleshooting the absence of an expected biological effect when using this compound.

G cluster_1 CSNK1D/E Signaling in Circadian Rhythm CSNK1DE CSNK1D / CSNK1E PER2 PER2 Protein CSNK1DE->PER2 Phosphorylation & Degradation BMAL1_CLOCK BMAL1/CLOCK Complex PER2->BMAL1_CLOCK Inhibition Cytoplasm Cytoplasm CRY CRY Protein CRY->BMAL1_CLOCK Inhibition Nucleus Nucleus Transcription Transcription of Circadian Genes BMAL1_CLOCK->Transcription JNJ6204 This compound JNJ6204->CSNK1DE

Technical Support Center: JNJ-7706621 Assay Interference and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "JNJ-6204" was not found in our search of available literature. This guide has been developed based on the assumption that the intended compound is JNJ-7706621 , a well-documented inhibitor of Aurora kinases and Cyclin-Dependent Kinases (CDKs).

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-7706621 in their experiments. The following information is intended to help identify and mitigate potential assay interference, ensuring the generation of accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-7706621 and what are its primary targets?

JNJ-7706621 is a potent, ATP-competitive small molecule inhibitor that primarily targets Aurora kinases (Aurora A and Aurora B) and Cyclin-Dependent Kinases (CDK1 and CDK2).[1] These kinases are crucial regulators of the cell cycle, and their inhibition by JNJ-7706621 can lead to cell cycle arrest, apoptosis, and endoreduplication in cancer cells.[2][3][4]

Q2: What are the common types of assay interference observed with small molecule inhibitors like JNJ-7706621?

Common sources of assay interference with small molecule inhibitors include:

  • Off-Target Inhibition: The inhibitor may bind to and inhibit kinases other than the intended targets, leading to unexpected biological effects.

  • ATP Competition: As an ATP-competitive inhibitor, the apparent potency (IC50) of JNJ-7706621 will be influenced by the concentration of ATP in the assay.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[5][6]

  • Fluorescence Interference: If the assay utilizes a fluorescence-based readout, the intrinsic fluorescence of the compound or its ability to quench the fluorescent signal can lead to inaccurate measurements.[7][8][9]

Q3: How can I determine if my experimental results are due to an off-target effect of JNJ-7706621?

To investigate potential off-target effects, consider the following approaches:

  • Kinase Profiling: Screen JNJ-7706621 against a broad panel of kinases to identify other potential targets.

  • Use of a Structurally Unrelated Inhibitor: Compare the effects of JNJ-7706621 with another inhibitor that targets the same primary kinases but has a different chemical scaffold.

  • Rescue Experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target may rescue the observed phenotype.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context and may reveal unexpected binding partners.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for JNJ-7706621 in different assays.

Possible Cause: Variation in ATP concentration between assays.

Troubleshooting Workflow:

start Inconsistent IC50 values observed check_atp Check ATP concentration in each assay protocol start->check_atp atp_different Are ATP concentrations different? check_atp->atp_different perform_atp_competition Perform ATP Competition Assay (see Protocol 1) atp_different->perform_atp_competition Yes atp_same ATP concentrations are the same atp_different->atp_same No analyze_shift Analyze IC50 shift with varying ATP perform_atp_competition->analyze_shift confirm_competitive Confirm ATP-competitive nature analyze_shift->confirm_competitive standardize_atp Standardize ATP concentration across assays for direct comparison confirm_competitive->standardize_atp other_factors Investigate other sources of interference (e.g., aggregation, fluorescence) atp_same->other_factors

Caption: Troubleshooting workflow for inconsistent IC50 values.

Problem 2: Suspected false-positive results in a fluorescence-based kinase assay.

Possible Cause: Intrinsic fluorescence of JNJ-7706621 or quenching of the assay signal.

Troubleshooting Workflow:

start Suspected fluorescence interference measure_compound_fluorescence Measure fluorescence of JNJ-7706621 alone at assay wavelengths start->measure_compound_fluorescence is_fluorescent Is the compound fluorescent? measure_compound_fluorescence->is_fluorescent perform_counter_screen Perform Fluorescence Interference Counter-Screen (see Protocol 2) is_fluorescent->perform_counter_screen Yes no_fluorescence Compound is not fluorescent is_fluorescent->no_fluorescence No interference_confirmed Interference confirmed perform_counter_screen->interference_confirmed switch_assay Switch to a non-fluorescence-based assay (e.g., radiometric, luminescence) interference_confirmed->switch_assay check_quenching Check for signal quenching by running the assay with a known fluorescent standard no_fluorescence->check_quenching

Caption: Troubleshooting workflow for fluorescence interference.

Problem 3: Steep dose-response curves and irreproducible results at high concentrations.

Possible Cause: Aggregation of JNJ-7706621.

Troubleshooting Workflow:

start Steep dose-response and irreproducibility visual_inspection Visually inspect for precipitation at high concentrations start->visual_inspection run_dls Perform Dynamic Light Scattering (DLS) to detect aggregates visual_inspection->run_dls aggregation_detected Aggregation detected? run_dls->aggregation_detected add_detergent Perform Aggregation Mitigation Assay with detergent (see Protocol 3) aggregation_detected->add_detergent Yes no_aggregation No aggregation detected aggregation_detected->no_aggregation No ic50_shift Does IC50 shift significantly with detergent? add_detergent->ic50_shift confirm_aggregation Confirm aggregation-based inhibition ic50_shift->confirm_aggregation Yes lower_concentration Lower compound concentration and/or include detergent in standard protocol confirm_aggregation->lower_concentration other_issues Investigate other potential issues (e.g., compound stability, solubility) no_aggregation->other_issues

Caption: Troubleshooting workflow for compound aggregation.

Data Presentation

Table 1: Kinase Selectivity Profile of JNJ-7706621

The following table summarizes the inhibitory activity of JNJ-7706621 against a panel of kinases. This data is crucial for identifying potential on-target and off-target effects.

Kinase TargetIC50 (nM)Kinase FamilyReference
CDK2/Cyclin A4CDK[1]
CDK1/Cyclin B9CDK[1]
Aurora A11Aurora[1]
Aurora B15Aurora[1]
CDK3/Cyclin E58CDK[10]
VEGF-R2154Tyrosine Kinase[10]
CDK6/Cyclin D1175CDK[10]
FGF-R2254Tyrosine Kinase[10]
GSK3β254CMGC[10]
CDK4/Cyclin D1253CDK[10]
Plk1No activityPLK[1]
Wee1No activityWee1[1]

Experimental Protocols

Protocol 1: ATP Competition Assay

This protocol is designed to determine if JNJ-7706621 inhibits the target kinase in an ATP-competitive manner.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • JNJ-7706621 stock solution (in DMSO)

  • Kinase assay buffer

  • ATP stock solution

  • Detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of JNJ-7706621: Create a 10-point, 3-fold serial dilution of JNJ-7706621 in DMSO.

  • Set up kinase reactions at varying ATP concentrations: For each ATP concentration to be tested (e.g., 10 µM, 100 µM, 1 mM), prepare a master mix containing the kinase and substrate in the assay buffer.

  • Add inhibitor: Dispense 1 µL of the serially diluted JNJ-7706621 or DMSO (vehicle control) into the wells.

  • Add kinase/substrate mix: Add 24 µL of the kinase/substrate master mix to each well.

  • Initiate the reaction: Add 25 µL of the ATP solution at twice the final desired concentration to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature and for the predetermined linear reaction time for the kinase.

  • Stop the reaction and detect: Add the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).[11][12]

  • Measure signal: Read the luminescence on a plate reader.

  • Data analysis: Plot the percent inhibition against the log of the JNJ-7706621 concentration for each ATP concentration and determine the IC50 value. An increase in the IC50 value with increasing ATP concentration is indicative of ATP-competitive inhibition.

Protocol 2: Fluorescence Interference Counter-Screen

This protocol helps to identify if JNJ-7706621 is interfering with a fluorescence-based assay readout.

Materials:

  • JNJ-7706621 stock solution (in DMSO)

  • Assay buffer

  • Fluorescent tracer or product used in the primary assay

  • Black, non-binding surface 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of JNJ-7706621: Prepare a dilution series of JNJ-7706621 in the assay buffer, covering the concentration range used in the primary assay.

  • Control wells: Include wells with assay buffer only (blank) and wells with the fluorescent tracer/product at its assay concentration in buffer (positive control).

  • Add inhibitor to tracer: Add the JNJ-7706621 dilutions to wells already containing the fluorescent tracer/product.

  • Incubate: Incubate the plate for the same duration as the primary assay.

  • Measure fluorescence: Read the fluorescence intensity using the same excitation and emission wavelengths as the primary assay.

  • Data analysis: Compare the fluorescence signal in the presence of JNJ-7706621 to the positive control. A significant increase or decrease in the signal indicates fluorescence interference. To mitigate this, consider using a far-red fluorescent tracer, which is less prone to interference from compound autofluorescence.[7][8]

Protocol 3: Aggregation Mitigation Assay

This protocol is used to determine if the observed inhibition by JNJ-7706621 is due to compound aggregation.

Materials:

  • Purified target kinase and substrate

  • JNJ-7706621 stock solution (in DMSO)

  • Kinase assay buffer

  • Kinase assay buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100)

  • ATP and detection reagents

  • Appropriate 96-well or 384-well plates

Procedure:

  • Prepare two sets of JNJ-7706621 serial dilutions: One in the standard assay buffer and one in the assay buffer containing the detergent.

  • Run parallel kinase assays: Perform the kinase inhibition assay as you normally would, but run two parallel plates: one with the standard buffer and one with the detergent-containing buffer.

  • Incubate and detect: Follow your standard protocol for incubation and signal detection.

  • Data analysis: Calculate the IC50 values for JNJ-7706621 in the presence and absence of the detergent. A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the inhibition is, at least in part, due to aggregation.[13]

Signaling Pathway and Experimental Workflow Visualizations

Aurora Kinase and PLK1 Signaling in the Cell Cycle

cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase CDK1_CyclinB CDK1/Cyclin B Activation G2->CDK1_CyclinB Prophase Prophase CDK1_CyclinB->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment Spindle Assembly Checkpoint AuroraB->Cytokinesis Cleavage Furrow Formation PLK1 PLK1 PLK1->Prophase Mitotic Entry JNJ7706621 JNJ-7706621 JNJ7706621->CDK1_CyclinB JNJ7706621->AuroraA JNJ7706621->AuroraB

Caption: Simplified signaling pathway of Aurora kinases and PLK1 in the cell cycle, indicating the points of inhibition by JNJ-7706621.

References

Why is JNJ-6204 not inhibiting my target?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using JNJ-6204 and experiencing a lack of inhibition of their target. The following frequently asked questions (FAQs) and troubleshooting advice will help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: I am not observing any inhibition of my target with this compound. What are the primary reasons this might be happening?

A1: There are several potential reasons why this compound may not be inhibiting its target in your experiment. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system you are using. Key factors to consider include:

  • Compound Integrity and Handling: The stability and proper handling of this compound are crucial for its activity.[1]

  • Experimental Conditions: The concentration of the inhibitor, incubation time, and assay conditions can all significantly impact the observed effect.

  • Cellular Factors: In cell-based assays, issues like cell permeability, efflux pumps, and high intracellular ATP concentrations can reduce the inhibitor's effectiveness.[2][3]

  • Target Engagement: It's essential to confirm that this compound is reaching and binding to its intended target, Casein Kinase 1 Delta (CSNK1D) or Epsilon (CSNK1E), within your experimental system.

Q2: How can I be sure that my this compound compound is active?

A2: To ensure the activity of your this compound, consider the following:

  • Proper Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C, and protect it from light.[1][4] Avoid repeated freeze-thaw cycles by preparing small aliquots of your stock solution.[1][4]

  • Fresh Solutions: Prepare fresh working dilutions from your stock solution for each experiment.[4]

  • Source and Purity: Ensure you have obtained the compound from a reputable supplier and that its purity has been verified.

  • Positive Control: If possible, test the inhibitor in a well-characterized, cell-free biochemical assay where its activity has been previously established to confirm its intrinsic potency.

Q3: My biochemical assay shows inhibition, but my cell-based assay does not. Why is there a discrepancy?

A3: It is common to observe a difference in potency between biochemical and cell-based assays.[2][3] Several factors can contribute to this:

  • Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[2]

  • Efflux Pumps: Cells can actively remove the inhibitor using efflux transporters, reducing its effective concentration at the target site.[2]

  • Intracellular ATP Concentration: Biochemical assays are often conducted with ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are much higher, which can be a significant hurdle for ATP-competitive inhibitors like this compound.[2]

  • Inhibitor Metabolism: The inhibitor may be metabolized or degraded by cellular enzymes over the course of the experiment.[2]

Troubleshooting Guide

If you are not observing the expected inhibition with this compound, follow these troubleshooting steps:

1. Verify Compound Integrity and Handling

  • Check Storage: Confirm that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.[1]

  • Prepare Fresh Solutions: Always use freshly prepared dilutions for your experiments.[4]

  • Solvent Compatibility: Ensure the solvent used to dissolve this compound is compatible with your assay and is not causing precipitation.[1]

2. Optimize Experimental Conditions

  • Concentration Range: Perform a dose-response experiment with a wide range of this compound concentrations. It is possible that the effective concentration in your system is higher than initially expected.

  • Incubation Time: Vary the incubation time. The inhibitor may require a longer or shorter time to exert its effect depending on the biological process being studied.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiment. A known active inhibitor for your target (if available) can serve as a positive control, while a vehicle-only treatment (e.g., DMSO) is a crucial negative control.

3. Address Potential Cellular Assay Issues

  • Cell Type Considerations: The expression level of the target protein (CSNK1D/E) can vary between cell lines. Verify the expression of your target in the cell line you are using.

  • Serum Concentration: Components in the serum of your cell culture media can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period.[5]

  • Confirm Target Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to verify that this compound is binding to CSNK1D/E in your cells.

Quantitative Data for this compound

The following table summarizes the reported potency of this compound in various assays. Note the difference between the biochemical and cellular IC50 values.

Assay TypeTargetIC50 ValueReference
Biochemical AssayCSNK1D2.3 nM[6]
Biochemical AssayCSNK1E137 nM[6]
BRET Whole Cell Binding AssayCSNK1D72 nM[6]
PER2 Translocation Whole Cell Functional AssayCSNK1D542 nM[6]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol to Verify Target Engagement

CETSA is a powerful method to assess the binding of a ligand to its target protein in a cellular environment. The principle is that a ligand-bound protein is stabilized and will have a higher melting temperature than the unbound protein.

Materials:

  • Cells expressing the target protein (CSNK1D/E)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein analysis (e.g., SDS-PAGE, Western blotting)

  • Antibody specific for the target protein

Procedure:

  • Cell Treatment: a. Plate cells and grow to the desired confluency. b. Treat one set of cells with this compound at the desired concentration and another set with the vehicle control. c. Incubate for the desired amount of time.

  • Cell Harvesting and Lysis: a. Harvest the cells by trypsinization or scraping. b. Wash the cells with PBS. c. Resuspend the cell pellet in lysis buffer and incubate on ice to lyse the cells. d. Centrifuge to pellet the cell debris and collect the supernatant (cell lysate).

  • Heat Treatment: a. Aliquot the cell lysate into separate PCR tubes. b. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermocycler. c. Cool the samples on ice.

  • Separation of Soluble and Aggregated Proteins: a. Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins. b. Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Analysis: a. Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting. b. The sample treated with this compound should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle-treated sample, indicating a thermal shift and target engagement.

Visualizations

G cluster_0 Troubleshooting Workflow start No Inhibition Observed with this compound check_compound Verify Compound Integrity (Storage, Fresh Solutions) start->check_compound check_conditions Optimize Experimental Conditions (Concentration, Incubation Time) check_compound->check_conditions Compound OK reassess Re-evaluate Experiment or Contact Support check_compound->reassess Issue Found check_cellular Investigate Cellular Factors (Permeability, Efflux) check_conditions->check_cellular Conditions Optimized check_conditions->reassess Issue Found target_engagement Perform Target Engagement Assay (e.g., CETSA) check_cellular->target_engagement Cellular Issues Addressed check_cellular->reassess Issue Found target_engagement->reassess Target Engagement Confirmed target_engagement->reassess No Engagement

Caption: Troubleshooting workflow for lack of this compound activity.

G cluster_0 Potential Reasons for Inhibition Failure A This compound Inactive A_1 Degradation A->A_1 A_2 Improper Storage A->A_2 B Suboptimal Assay Conditions B_1 Incorrect Concentration B->B_1 B_2 Inappropriate Incubation Time B->B_2 C Low Intracellular Concentration C_1 Poor Cell Permeability C->C_1 C_2 Efflux Pump Activity C->C_2 D Target Not Expressed or Mutated D_1 Low Target Expression D->D_1 D_2 Target Mutation D->D_2

Caption: Logical relationships of potential failure points.

G cluster_0 CSNK1D/E Signaling Pathway JNJ6204 This compound CSNK1D_E CSNK1D / CSNK1E JNJ6204->CSNK1D_E Substrate Substrate (e.g., PER2) CSNK1D_E->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Effects (e.g., Circadian Rhythm) Phospho_Substrate->Downstream

Caption: Simplified CSNK1D/E signaling pathway and this compound inhibition.

References

Technical Support Center: Addressing JNJ-6204 Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-6204. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reproducibility of your experimental results.

Troubleshooting Guide: Inconsistent Experimental Results

If you are observing unexpected or inconsistent results with different batches of this compound, this guide provides a systematic approach to identifying and resolving the issue.

Question: My experimental results (e.g., cell viability, target inhibition) are varying significantly between different batches of this compound. How can I troubleshoot this?

Answer:

Batch-to-batch variability in a small molecule inhibitor like this compound can stem from several factors, including differences in purity, the presence of impurities, or variations in physical properties such as solubility.[1][2] Follow the steps below to systematically troubleshoot this issue.

Step 1: Initial Assessment and Compound Verification

The first step is to confirm that the observed variability is due to the compound itself and not other experimental factors.[3]

  • Review Internal Experimental Consistency: Analyze your experimental setup for any potential sources of error. Inconsistent cell seeding density, pipetting errors, or variations in incubation conditions can all contribute to result variability.[3][4]

  • Confirm Compound Identity: Verify the identity of each this compound batch. If possible, perform a simple identity test like obtaining a melting point or running a quick Thin Layer Chromatography (TLC) to compare the batches.

  • Check for Proper Storage and Handling: Ensure that all batches of this compound have been stored correctly, protected from light, moisture, and extreme temperatures, as improper storage can lead to degradation.[5][6]

Step 2: Analytical Characterization of this compound Batches

If the initial assessment does not resolve the issue, a more detailed analytical comparison of the batches is necessary. The goal is to identify any chemical or physical differences between them.

  • Purity and Impurity Profiling: Use analytical techniques to assess the purity of each batch and identify any impurities.[7][8] High-Performance Liquid Chromatography (HPLC) is a standard method for this.[]

  • Solubility Assessment: Differences in solubility between batches can lead to variations in the effective concentration in your experiments.

Troubleshooting Workflow

The following diagram outlines the logical steps to take when troubleshooting batch-to-batch variability.

G cluster_0 Start: Inconsistent Results Observed cluster_1 Step 1: Initial Assessment cluster_2 Step 2: Analytical Characterization cluster_3 Step 3: Mitigation and Standardization cluster_4 End: Consistent Results start Inconsistent experimental results with different this compound batches exp_review Review experimental protocol for internal consistency start->exp_review storage_check Verify proper storage and handling of all batches exp_review->storage_check identity_confirm Confirm compound identity (e.g., TLC, melting point) storage_check->identity_confirm purity_analysis Perform purity and impurity profiling (e.g., HPLC, LC-MS) identity_confirm->purity_analysis If variability persists solubility_test Assess and compare the solubility of each batch purity_analysis->solubility_test new_batch Qualify a new, single batch of this compound for all future experiments solubility_test->new_batch If batches differ dose_response Perform dose-response curve for each new batch to confirm potency new_batch->dose_response standardize_protocol Standardize internal protocols for compound handling and preparation dose_response->standardize_protocol end Consistent and reproducible experimental outcomes standardize_protocol->end

Caption: Troubleshooting workflow for addressing this compound batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of batch-to-batch variability in a research compound like this compound?

A1: Batch-to-batch variability in research compounds can arise from several sources during synthesis and purification.[1] Common causes include:

  • Differences in Purity: The percentage of the active pharmaceutical ingredient (API) may vary between batches.

  • Presence of Impurities: Different batches may contain varying levels and types of impurities, such as starting materials, by-products, or degradation products.[7]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different physical properties, such as solubility and stability.[2]

  • Variations in Physical Properties: Factors like particle size and packing behavior can differ between batches, affecting dissolution rates.[1]

Q2: How can I proactively manage potential batch-to-batch variability?

A2: To minimize the impact of batch-to-batch variability, it is recommended to:

  • Purchase from a Reputable Supplier: Source your compounds from suppliers who provide a detailed Certificate of Analysis (CoA) for each batch.

  • Qualify New Batches: Before using a new batch in critical experiments, perform a bridging study to compare its activity with a previous, well-characterized batch. A simple dose-response experiment is often sufficient.

  • Use a Single Batch for a Study: Whenever possible, use a single, large batch of the compound for the entire duration of a study to ensure consistency.

Q3: What information should I look for on a Certificate of Analysis (CoA)?

A3: A comprehensive CoA should include the following information:

  • Compound Identity: Confirmation of the chemical structure, often through techniques like NMR or Mass Spectrometry (MS).

  • Purity: The purity of the compound, typically determined by HPLC.

  • Appearance: A description of the physical state (e.g., white powder).

  • Solubility: Information on the solubility in common solvents.

  • Storage Conditions: Recommended storage temperature and conditions.

Data Presentation

The following table presents hypothetical data from an analysis of three different batches of this compound, illustrating the type of variability that might be observed.

ParameterBatch ABatch BBatch CMethod
Purity (%) 99.597.299.6HPLC
Major Impurity (%) 0.3 (Impurity X)1.8 (Impurity Y)0.2 (Impurity X)HPLC
Solubility in DMSO (mg/mL) 252226Visual Inspection
IC50 in Target Assay (nM) 528555Cell-based Assay

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of this compound and identifying any impurities.

Materials:

  • This compound (from different batches)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column

Method:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each this compound batch in acetonitrile.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Analysis:

    • Inject 10 µL of each prepared sample.

    • Integrate the peak areas of the main compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: In Vitro Potency Assessment using a Cell-Based Assay

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound to compare the potency of different batches.

Materials:

  • Target-expressing cell line

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • This compound (from different batches)

  • DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Method:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each this compound batch in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

    • Add the diluted compound to the cells. Include a DMSO-only control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control.

    • Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each batch.

Signaling Pathway

This compound is a hypothetical inhibitor of the MEK1/2 pathway, a critical component of the MAPK/ERK signaling cascade. Understanding this pathway is essential for interpreting the effects of the inhibitor.

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Survival Cell Survival TranscriptionFactors->Survival JNJ6204 This compound JNJ6204->MEK Inhibition

Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

References

Validation & Comparative

JNJ-6204: A Comparative Analysis of a Potent CSNK1D Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, those targeting Casein Kinase 1 Delta (CSNK1D) have garnered significant attention due to the enzyme's pivotal role in regulating diverse cellular processes, including circadian rhythms, Wnt signaling, and cell proliferation. Dysregulation of CSNK1D has been implicated in various diseases, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of JNJ-6204, a potent CSNK1D inhibitor, against other notable inhibitors of the same target, offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data.

Biochemical Potency and Selectivity

The efficacy of a kinase inhibitor is primarily determined by its potency towards the intended target and its selectivity against other kinases. The following tables summarize the in vitro inhibitory activities of this compound and its counterparts against CSNK1D and the closely related isoform, CSNK1E.

Table 1: In Vitro Inhibitory Potency (IC50) Against CSNK1D and CSNK1E

InhibitorCSNK1D IC50 (nM)CSNK1E IC50 (nM)
This compound 2.3 [1][2]137 [1][2]
PF-670462147.7
SR-302944[3]260[3]
D4476300Not Widely Reported
PF-4800567711[4]32[4]
IC261~1000~1000

Table 2: Selectivity Profile of CSNK1D Inhibitors

InhibitorSelectivity for CSNK1D over CSNK1EOther Notable Off-Target Kinases (IC50 in nM)
This compound ~60-foldCSNK1A1 (419), TNIK (1600)[5]
PF-6704620.55-fold (more potent on CSNK1E)EGFR, p38
SR-3029~6-foldFLT3 (3000)[3]
D4476Not ApplicableALK5 (500), p38α MAPK (12000)
PF-48005670.045-fold (more potent on CSNK1E)Not Widely Reported
IC261~1-fold (dual inhibitor)CSNK1A (~16000)

This compound emerges as a highly potent inhibitor of CSNK1D with an IC50 value in the low nanomolar range.[1][2] Its selectivity for CSNK1D over the epsilon isoform is noteworthy. In cellular assays, this compound has demonstrated inhibition of CSNK1D in a BRET whole-cell binding assay with an IC50 of 72 nM and in a PER2 translocation functional assay with an IC50 of 542 nM.[2]

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies. Below are detailed descriptions of the key assays cited.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.

  • Principle: The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods like radioactivity (incorporation of ³²P or ³³P from ATP), fluorescence, or luminescence.

  • General Protocol:

    • Reaction Setup: In a multi-well plate, a reaction mixture is prepared containing the purified recombinant CSNK1D or CSNK1E enzyme, a specific peptide or protein substrate, and a buffer solution with necessary cofactors like Mg²⁺.

    • Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells. A control with no inhibitor (vehicle, typically DMSO) is included.

    • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP). The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for the kinase.

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this may involve capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.[5]

    • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment.

  • Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein.

  • General Protocol:

    • Cell Treatment: Cultured cells are treated with the inhibitor at various concentrations or with a vehicle control.

    • Heating: The treated cells are harvested, lysed, and the resulting lysate is heated to a range of temperatures.

    • Protein Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

    • Detection: The amount of the target protein (CSNK1D) remaining in the soluble fraction at each temperature is quantified, typically by Western blotting.

    • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Mechanism of Action

CSNK1D is a key regulator in multiple signaling pathways, most notably the Wnt/β-catenin and Hedgehog (Hh) pathways. In the canonical Wnt pathway, CSNK1D phosphorylates β-catenin, marking it for degradation. Inhibition of CSNK1D can therefore lead to the stabilization and nuclear translocation of β-catenin, activating Wnt target genes. In the Hedgehog pathway, CSNK1D is known to phosphorylate and activate the key signaling component Smoothened (SMO) and the GLI transcription factors. CSNK1D inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrates.[6]

CSNK1D_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_hh Hedgehog Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin_GSK3B Destruction Complex (APC/Axin/GSK3β) Dishevelled->APC_Axin_GSK3B inhibits Beta_Catenin β-catenin APC_Axin_GSK3B->Beta_Catenin phosphorylates Beta_Catenin_P p-β-catenin Beta_Catenin->Beta_Catenin_P TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Proteasome Proteasome Beta_Catenin_P->Proteasome degradation Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes transcription Hh Hedgehog Ligand PTCH1 Patched1 Receptor Hh->PTCH1 inhibits SMO Smoothened PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_A GLI (Active) GLI->GLI_A Hh_Target_Genes Hh Target Genes GLI_A->Hh_Target_Genes transcription CSNK1D CSNK1D CSNK1D->Beta_Catenin phosphorylates CSNK1D->SMO phosphorylates CSNK1D->GLI phosphorylates Inhibitor CSNK1D Inhibitors (e.g., this compound) Inhibitor->CSNK1D

Caption: Role of CSNK1D in Wnt and Hedgehog signaling and its inhibition.

Conclusion

This compound stands out as a highly potent and selective inhibitor of CSNK1D. Its favorable in vitro profile suggests its utility as a valuable research tool for dissecting the complex roles of CSNK1D in various cellular pathways. The comparative data presented herein provides a foundation for researchers to make informed decisions when selecting a CSNK1D inhibitor for their specific experimental needs. Further investigation into the cellular and in vivo efficacy of these compounds will be crucial in translating the potential of CSNK1D inhibition into therapeutic applications.

References

A Comparative Guide to Casein Kinase 1 Delta/Epsilon Inhibitors in Circadian Rhythm Research: JNJ-6204 vs. PF-670462

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating the intricacies of the circadian clock. This guide provides a comprehensive comparison of two prominent casein kinase 1 delta (CK1δ) and epsilon (CK1ε) inhibitors, JNJ-6204 and PF-670462, detailing their biochemical potency, effects on circadian rhythms, and the experimental protocols utilized in their characterization.

This compound and PF-670462 are both potent inhibitors of the casein kinase 1 delta and epsilon isoforms, which are key regulators of the circadian clock machinery. By inhibiting these kinases, they prevent the phosphorylation and subsequent degradation of the PERIOD (PER) proteins, leading to a lengthening of the circadian period. While both compounds target the same kinases, the extent of publicly available data on their effects in circadian studies varies significantly, with PF-670462 being more extensively characterized in the scientific literature.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and PF-670462, providing a side-by-side view of their potency and cellular effects.

Table 1: Biochemical Potency (IC50)

CompoundTargetIC50 (nM)
This compound CSNK1D (CK1δ)2.3[1][2]
CSNK1E (CK1ε)137[1]
PF-670462 CSNK1D (CK1δ)14[3]
CSNK1E (CK1ε)7.7[3]

Table 2: Cellular Assays

CompoundAssayCell TypeEffectIC50/EC50 (nM)
This compound BRET Whole Cell Binding (CSNK1D)-Inhibition72[1]
PER2 Translocation-Inhibition542[1]
PF-670462 PER2 Nuclear Translocation-Inhibition290[3]
Circadian Period LengtheningRat-1 FibroblastsDose-dependent period lengthening-
Circadian Period LengtheningMouse SCN explantsDose-dependent period lengthening-

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by these inhibitors and the typical experimental workflows used to assess their impact on circadian rhythms.

Circadian_Clock_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Per_Cry_Genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_Genes Transcription PER_CRY_mRNA Per/Cry mRNA Per_Cry_Genes->PER_CRY_mRNA Transcription PER_CRY_Protein_Cytoplasmic PER/CRY Complex PER_CRY_mRNA->PER_CRY_Protein_Cytoplasmic Translation PER_CRY_Protein_Nuclear PER/CRY Complex PER_CRY_Protein_Nuclear->CLOCK_BMAL1 Inhibition PER_CRY_Protein_Cytoplasmic->PER_CRY_Protein_Nuclear Nuclear Translocation Degradation Proteasomal Degradation PER_CRY_Protein_Cytoplasmic->Degradation CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->PER_CRY_Protein_Cytoplasmic Phosphorylation Inhibitor This compound / PF-670462 Inhibitor->CK1_delta_epsilon Inhibition

Figure 1: Simplified signaling pathway of the core circadian clock and the point of intervention for CK1δ/ε inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture with Bioluminescence Reporter (e.g., PER2-Luc) Synchronization Synchronization (e.g., Dexamethasone) Cell_Culture->Synchronization Treatment Treatment with This compound or PF-670462 Synchronization->Treatment Bioluminescence_Recording Real-time Bioluminescence Recording Treatment->Bioluminescence_Recording Data_Analysis_vitro Data Analysis: Period, Amplitude, Phase Bioluminescence_Recording->Data_Analysis_vitro Animal_Model Animal Model (e.g., Mouse) Housing Housing with Running Wheel Animal_Model->Housing Treatment_vivo Administration of This compound or PF-670462 Housing->Treatment_vivo Locomotor_Activity Locomotor Activity Monitoring Treatment_vivo->Locomotor_Activity Data_Analysis_vivo Data Analysis: Period, Phase Shift Locomotor_Activity->Data_Analysis_vivo

References

JNJ-6204: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of JNJ-6204, a potent dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E).[1] The information presented herein, including quantitative inhibitory data and detailed experimental protocols, is intended to assist researchers in evaluating this compound for their specific research applications.

Selectivity Profile of this compound

This compound demonstrates high potency against its primary targets, CSNK1D and CSNK1E. Its selectivity has been assessed against a broad panel of 370 kinases, revealing a clean profile with minimal off-target activity. The following table summarizes the in vitro inhibitory activity of this compound against key kinases.

TargetIC50 (nM)Assay TypeNotes
CSNK1D 2.3 ADP-GloPrimary Target[1]
CSNK1E 137 ADP-GloPrimary Target[1]
CSNK1A1419ADP-GloClosely related kinase
TNIK1600ADP-GloClosest hit in a panel of 370 kinases

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for this compound was performed using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

ADP-Glo™ Kinase Assay Protocol for IC50 Determination

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • ATP Stock Solution: 10 mM ATP in kinase buffer.

  • Substrate Stock Solution: Appropriate peptide substrate for the specific kinase being assayed, dissolved in kinase buffer.

  • This compound Serial Dilution: A serial dilution of this compound is prepared in DMSO and then further diluted in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Procedure:

  • Reaction Setup: In a 384-well white opaque assay plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells. Subsequently, add 2.5 µL of the specific kinase enzyme solution (e.g., recombinant human CSNK1D or CSNK1E) in kinase buffer.

  • Pre-incubation: The plate is pre-incubated for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by adding 5 µL of a substrate/ATP mixture. The final concentration of ATP should be at or near the Km for the specific kinase.

  • Incubation: The reaction is allowed to proceed for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis:

  • The luminescence readings are converted to percent inhibition relative to the vehicle control.

  • The IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the experimental process and the biological context of this compound's targets, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Reagent Preparation setup Reaction Setup (Kinase + Inhibitor) reagents->setup compound This compound Serial Dilution compound->setup initiate Initiate Reaction (Add Substrate/ATP) setup->initiate adp_detect ADP Detection (ADP-Glo™ Reagents) initiate->adp_detect luminescence Measure Luminescence adp_detect->luminescence inhibition Calculate % Inhibition luminescence->inhibition ic50 IC50 Determination inhibition->ic50 signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PER_CRY PER/CRY Complex BMAL1_CLOCK BMAL1/CLOCK PER_CRY->BMAL1_CLOCK Inhibits transcription Clock-Controlled Gene Transcription BMAL1_CLOCK->transcription Activates PER_CRY_cyto PER/CRY transcription->PER_CRY_cyto Translation PER_CRY_P Phosphorylated PER/CRY PER_CRY_P->PER_CRY_P Degradation CSNK1DE CSNK1D / CSNK1E CSNK1DE->PER_CRY_P Phosphorylates JNJ6204 This compound JNJ6204->CSNK1DE PER_CRY_cyto->PER_CRY PER_CRY_cyto->CSNK1DE

References

JNJ-6204 validation experiments for target engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JNJ-6204, a potent dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E), with other known inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of relevant signaling pathways to facilitate an objective evaluation of this compound for target engagement studies.

Quantitative Comparison of CSNK1D/E Inhibitors

The efficacy and selectivity of this compound have been evaluated in various biochemical and cellular assays. Below is a summary of its performance compared to alternative inhibitors, PF-670462 and IC261.

Compound Target(s) Biochemical Assay (IC50) Cellular Target Engagement (IC50) Selectivity Highlights
This compound CSNK1D, CSNK1ECSNK1D: 2.3 nM (ADP-Glo)[1][2][3] CSNK1E: 137 nM (ADP-Glo)[1][3]CSNK1D: 72 nM (BRET whole-cell binding)[1][3][4] PER2 translocation: 542 nM[1][3][4]Clean in a panel of 370 kinases at 1 µM. Closest off-targets: CSNK1A1 (IC50 = 419 nM) and TNIK (IC50 = 1.6 µM).[1][2]
PF-670462 CSNK1δ/εCK1δ: 14 nMPER protein nuclear translocation: EC50 = 290 nMReported to be a non-selective kinase inhibitor, inhibiting 44 kinases by ≥90% at 10 µM, including JNK, p38, and EGFR isoforms.[5]
IC261 CK1δ/εCK1δ: 1.0 µM CK1ε: 1.0 µM CK1α: 16.0 µMInduces growth inhibition in cancer cell lines (e.g., MCF7 IC50 = 0.5 µM).[6]Shows selectivity for δ and ε isoforms over the α isoform of CK1.[7] Also reported to inhibit microtubule polymerization.[7]

Experimental Protocols

Detailed methodologies for the key assays used to validate the target engagement of this compound are provided below.

Biochemical Kinase Assay (ADP-Glo™)

The in vitro potency of this compound against CSNK1D and CSNK1E was determined using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

Protocol:

  • Kinase Reaction: Recombinant human CSNK1D or CSNK1E enzyme is incubated with the substrate and ATP in a kinase reaction buffer. Test compounds (e.g., this compound) are added at varying concentrations.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader, and the signal is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure compound binding to a target protein within living cells.[8][9][10]

Protocol:

  • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-CSNK1D fusion protein.[8][9][10] The cells are then seeded in 384-well plates.[8][9]

  • Tracer and Compound Addition: The cells are pre-treated with a cell-permeable fluorescent NanoBRET™ tracer that binds to the active site of the kinase. Subsequently, test compounds are added at various concentrations.

  • BRET Measurement: A substrate for NanoLuc® luciferase is added, and the BRET signal is measured. The energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor is detected. Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: IC50 values are determined by plotting the BRET ratio against the concentration of the test compound.

Functional Cellular Assay (PER2 Translocation)

This assay measures the functional consequence of CSNK1D/E inhibition by monitoring the translocation of the PER2 (Period Circadian Regulator 2) protein, a key downstream substrate. CSNK1D/E-mediated phosphorylation of PER2 is a critical step in regulating its stability and nuclear entry, which in turn governs the circadian clock.[11][12][13][14][15]

Protocol:

  • Cell Culture and Treatment: A suitable cell line expressing a fluorescently-tagged PER2 protein is used. Cells are treated with different concentrations of the inhibitor (e.g., this compound).

  • Time-Lapse Microscopy: Live-cell imaging is performed using a high-content imaging system to monitor the subcellular localization of the fluorescently-tagged PER2 over time.

  • Image Analysis: Automated image analysis is used to quantify the nuclear and cytoplasmic fluorescence intensity of PER2 in individual cells.

  • Data Interpretation: Inhibition of CSNK1D/E is expected to alter the phosphorylation status of PER2, thereby affecting its nuclear translocation. The concentration-dependent effect of the inhibitor on PER2 localization is used to determine its functional cellular potency.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways involving CSNK1D/E and the experimental workflows for target engagement validation.

CSNK1D_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Effects Wnt_Ligand Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP DVL DVL Frizzled_LRP->DVL CSNK1D_E CSNK1D / CSNK1E DVL->CSNK1D_E Hedgehog_Ligand Hedgehog Patched_Smoothened Patched/Smoothened Hedgehog_Ligand->Patched_Smoothened SUFU SUFU Patched_Smoothened->SUFU GLI GLI SUFU->GLI Beta_Catenin β-catenin CSNK1D_E->Beta_Catenin Phosphorylation CSNK1D_E->GLI Phosphorylation PER2 PER2 CSNK1D_E->PER2 Phosphorylation Gene_Transcription Gene Transcription (Cell Cycle, Proliferation) Beta_Catenin->Gene_Transcription GLI->Gene_Transcription Circadian_Rhythm Circadian Rhythm Regulation PER2->Circadian_Rhythm JNJ_6204 This compound JNJ_6204->CSNK1D_E

Figure 1: Simplified signaling pathways involving CSNK1D/E and the inhibitory action of this compound.

NanoBRET_Workflow Start Start: Transfect cells with NanoLuc-CSNK1D construct Seed_Cells Seed transfected cells in 384-well plate Start->Seed_Cells Add_Tracer Add NanoBRET Tracer K-8 Seed_Cells->Add_Tracer Add_Compound Add this compound (or other inhibitor) Add_Tracer->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Substrate Add NanoLuc Substrate Incubate->Add_Substrate Measure_BRET Measure BRET Signal (Luminescence & Fluorescence) Add_Substrate->Measure_BRET Analyze_Data Analyze Data & Calculate IC50 Measure_BRET->Analyze_Data

Figure 2: Experimental workflow for the NanoBRET target engagement assay.

PER2_Translocation_Workflow Start Start: Culture cells expressing fluorescently-tagged PER2 Treat_Cells Treat cells with this compound (or other inhibitor) Start->Treat_Cells Live_Cell_Imaging Perform time-lapse fluorescence microscopy Treat_Cells->Live_Cell_Imaging Image_Analysis Quantify nuclear vs. cytoplasmic PER2 fluorescence Live_Cell_Imaging->Image_Analysis Data_Interpretation Determine effect on PER2 translocation & potency Image_Analysis->Data_Interpretation

Figure 3: Experimental workflow for the PER2 translocation functional assay.

References

Cross-Validation of JNJ-6204 Results with Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the pharmacological inhibitor JNJ-6204 with genetic knockdown of its targets, Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). This compound is a potent dual inhibitor of CSNK1D and CSNK1E.[1] This document summarizes key experimental data, outlines detailed methodologies, and presents visual representations of the associated signaling pathways and experimental workflows to facilitate a thorough understanding of the cross-validation of this compound's on-target effects.

Comparative Analysis of Pharmacological Inhibition and Genetic Knockdown

To objectively assess the concordance between pharmacological inhibition with this compound and genetic suppression of its targets, we have compiled quantitative data from various studies. The following table summarizes the effects on key cellular processes, including enzyme inhibition, cell proliferation, and migration.

Parameter This compound CSNK1D Knockdown CSNK1E Knockdown Cell Line(s)
Enzyme Inhibition (IC50) CSNK1D: 2.3 nM, CSNK1E: 137 nM[1]--Recombinant Proteins
PER2 Translocation (IC50) 542 nM[1]--Cellular Assay
Cell Proliferation Concentration-dependent decreaseSignificant reduction in proliferation[2][3]Significant reduction in proliferation[4]MDA-MB-231, OVCAR3, IGROV1, HCCLM3, BEL-7404
Cell Migration -Significant impairment of migration[2]Significant impairment of migration[4]OVCAR3, IGROV1, SKOV3, MES-OV, HCCLM3, BEL-7404
Apoptosis -Increased apoptosis upon CPT treatment[2]Increased apoptosis[4]OVCAR3, IGROV1, HCCLM3

Signaling Pathways

CSNK1D and CSNK1E are integral components of multiple signaling pathways, most notably the Wnt/β-catenin and the circadian rhythm pathways. Their inhibition by this compound or their genetic knockdown is expected to modulate these pathways.

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Axin Axin Axin->beta_catenin APC APC APC->beta_catenin CSNK1DE CSNK1D/E CSNK1DE->Dishevelled CSNK1DE->beta_catenin Phosphorylation for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression JNJ_6204 This compound JNJ_6204->CSNK1DE Knockdown Genetic Knockdown (siRNA/shRNA) Knockdown->CSNK1DE

Wnt/β-catenin signaling pathway showing the role of CSNK1D/E.

Circadian_Rhythm_Pathway CLOCK_BMAL1 CLOCK/BMAL1 Transcription Transcription CLOCK_BMAL1->Transcription PER_CRY PER/CRY Translation Translation PER_CRY->Translation Degradation Degradation PER_CRY->Degradation Nuclear_Entry Nuclear Entry PER_CRY->Nuclear_Entry CSNK1DE CSNK1D/E CSNK1DE->PER_CRY Phosphorylation Transcription->PER_CRY mRNA Translation->PER_CRY Protein JNJ_6204 This compound JNJ_6204->CSNK1DE Knockdown Genetic Knockdown (siRNA/shRNA) Knockdown->CSNK1DE Nuclear_Entry->CLOCK_BMAL1

Simplified circadian rhythm pathway highlighting CSNK1D/E's role.

Experimental Workflows and Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are representative workflows and methodologies for assessing the effects of this compound and genetic knockdown.

Experimental_Workflow cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockdown start_pharm Cell Seeding treat This compound Treatment (Dose-Response) start_pharm->treat incubate_pharm Incubation treat->incubate_pharm assay_pharm Phenotypic/Biochemical Assay incubate_pharm->assay_pharm Data Analysis & Comparison Data Analysis & Comparison assay_pharm->Data Analysis & Comparison start_kd Cell Seeding transfect siRNA/shRNA Transfection start_kd->transfect incubate_kd Incubation & Selection transfect->incubate_kd validate_kd Knockdown Validation (qPCR/Western Blot) incubate_kd->validate_kd assay_kd Phenotypic/Biochemical Assay validate_kd->assay_kd assay_kd->Data Analysis & Comparison

General experimental workflow for comparison.
Genetic Knockdown using siRNA/shRNA

1. siRNA and shRNA Sequences:

  • CSNK1D shRNA: A number of commercially available shRNA constructs can be used. For example, sequences targeting human CSNK1D are available from various suppliers.[5] A specific gRNA/shRNA sequence that has been used is CGGAGACATCTATCTCGGTG.[6]

  • CSNK1E siRNA: A validated siRNA sequence for human CSNK1E is F-5-CCUCCGAAUUCAACAUATT-3, R-5-UAUGUGUGUGAGAAUUCGGGGTT-3.[4]

2. Lentiviral shRNA Transduction Protocol (General):

This protocol is a general guideline and should be optimized for specific cell lines.

  • Cell Seeding: Plate target cells 24 hours prior to transduction to achieve 50-70% confluency at the time of infection.

  • Transduction: Thaw lentiviral particles on ice. Remove the culture medium and add fresh medium containing Polybrene (typically 4-8 µg/mL) to the cells. Add the appropriate amount of lentiviral particles to achieve the desired multiplicity of infection (MOI).[7]

  • Incubation: Incubate the cells overnight. The following day, replace the virus-containing medium with fresh complete medium.

  • Selection: 48-72 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin). The optimal concentration should be determined by a kill curve for each cell line.

  • Validation: After selection, validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.

Cell Proliferation Assay (Crystal Violet)
  • Seed cells in 96-well plates at an appropriate density.

  • After adherence, treat cells with varying concentrations of this compound or use cells with stable knockdown of CSNK1D/E.

  • At desired time points (e.g., 24, 48, 72 hours), remove the medium and wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with 0.1% crystal violet solution for 20 minutes.

  • Wash the plates with water and allow them to dry.

  • Solubilize the stain with 10% acetic acid and measure the absorbance at 595 nm.

Transwell Migration Assay
  • Seed cells in the upper chamber of a Transwell insert (typically 8 µm pore size) in a serum-free medium. The lower chamber should contain a medium with a chemoattractant (e.g., 10% FBS).

  • Incubate for a period that allows for migration but not proliferation (e.g., 24 hours).

  • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several microscopic fields.

PER2 Translocation Assay (Conceptual Protocol)

This assay is used to assess the functional activity of the circadian clock machinery.

  • Cell Line: Utilize a cell line stably expressing a PER2-luciferase fusion protein.

  • Synchronization: Synchronize the circadian rhythm of the cells, often by a serum shock or treatment with dexamethasone.

  • Treatment: Treat the synchronized cells with this compound at various concentrations.

  • Live-Cell Imaging: Monitor the subcellular localization of the PER2-luciferase fusion protein over time using a live-cell imaging system.

  • Quantification: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the kinetics of PER2 nuclear entry and exit. The IC50 for this compound would be the concentration at which the amplitude or period of PER2 translocation is inhibited by 50%.

Discussion

The compiled data indicates a strong correlation between the phenotypic effects observed with this compound and those resulting from the genetic knockdown of CSNK1D and CSNK1E. Both approaches lead to a significant reduction in cell proliferation and migration in various cancer cell lines. This concordance provides compelling evidence that the primary mechanism of action of this compound is through the inhibition of these two kinases.

The involvement of CSNK1D and CSNK1E in both the Wnt/β-catenin and circadian rhythm pathways highlights the pleiotropic effects of their inhibition. The Wnt pathway is a critical regulator of cell fate, proliferation, and migration, and its dysregulation is a hallmark of many cancers. The circadian rhythm pathway, in addition to its role in daily physiological cycles, has been increasingly linked to cell cycle control and DNA damage response. The ability of this compound to modulate PER2 translocation further solidifies its on-target activity within the circadian clock machinery.

References

JNJ-6204 vs. SR-3029: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors, particularly those targeting Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), JNJ-6204 and SR-3029 have emerged as potent research tools. Both compounds exhibit dual inhibitory activity against CK1δ and CK1ε, key regulators in various cellular processes, including Wnt signaling and circadian rhythms. This guide provides an objective comparison of their performance based on available experimental data to aid researchers in selecting the optimal tool for their specific needs.

At a Glance: Key Performance Characteristics

FeatureThis compoundSR-3029
Target Dual inhibitor of CSNK1D (CK1δ) and CSNK1E (CK1ε)Potent and ATP-competitive inhibitor of CK1δ and CK1ε
Potency (IC50) CSNK1D: 2.3 nMCSNK1E: 137 nMCK1δ: 44 nMCK1ε: 260 nM
Cellular Potency BRET whole cell binding assay (CSNK1D): IC50 = 72 nMPER2 translocation whole cell functional assay: IC50 = 542 nMA375 melanoma cell growth (EC50): 86 nM
Selectivity Clean against a panel of 370 kinases at 1 µM. Closest off-target hit: TNIK (IC50 = 1.6 µM). Also inhibits CSNK1A1 with an IC50 of 419 nM.[1]Highly selective, with only 6 off-target kinases inhibited by ≥90% at 10 µM in a KINOMEscan analysis of 442 kinases.[2] Also blocks CDK4/cyclin D1 (IC50 = 576 nM), CDK4/cyclin D3 (IC50 = 368 nM), CDK6/cyclin D1 (IC50 = 428 nM), CDK6/cyclin D3 (IC50 = 427 nM), and FLT3 (IC50 = 3000 nM).[3]
In Vivo Activity Demonstrates good brain exposure in mice.[4]Exhibits anti-tumor effects in various xenograft models with no overt toxicity in mice when administered at 20 mg/kg daily via intraperitoneal injection.[3][5]

Delving into the Data: A Head-to-Head Comparison

Potency and Selectivity:

This compound emerges as a more potent inhibitor of CK1δ in biochemical assays, with an IC50 of 2.3 nM compared to SR-3029's 44 nM.[4][6] However, SR-3029 demonstrates a more balanced dual inhibitory profile against both CK1δ and CK1ε. In terms of selectivity, both compounds are highly specific for their primary targets. This compound showed a clean profile against a large kinase panel, with its closest off-target being TNIK at a significantly higher concentration.[1] Similarly, SR-3029 displayed high selectivity in a comprehensive kinase scan, with minimal off-target interactions at a high concentration.[2]

Cellular Activity:

In cellular assays, both compounds demonstrate efficacy in the nanomolar range. This compound effectively inhibits CK1δ in a whole-cell binding assay with an IC50 of 72 nM and impacts the PER2 translocation, a functional marker of circadian rhythm regulation, with an IC50 of 542 nM.[4] SR-3029 has been shown to inhibit the growth of A375 melanoma cells with an EC50 of 86 nM.[3]

In Vivo Potential:

Both molecules have been evaluated in vivo. A key reported feature of this compound is its good brain exposure in mice, suggesting its utility for neuroscience research targeting central nervous system disorders.[4] SR-3029 has demonstrated significant anti-tumor activity in various breast cancer xenograft models and was well-tolerated in mice with long-term daily dosing.[3][5]

Signaling Pathways and Experimental Considerations

The primary mechanism of action for both this compound and SR-3029 is the inhibition of CK1δ and CK1ε, which play crucial roles in the Wnt/β-catenin signaling pathway. Inhibition of these kinases can lead to the destabilization of β-catenin and subsequent downregulation of Wnt target genes, a pathway frequently dysregulated in cancer.

Wnt_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dvl Dishevelled (Dvl) Fzd->Dvl LRP5_6 LRP5/6 Axin Axin Dvl->Axin Inhibits Beta_Catenin β-catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin Phosphorylates for degradation CK1 CK1δ/ε CK1->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Binds Inhibitor This compound / SR-3029 Inhibitor->CK1 Inhibits Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Inhibition of Wnt/β-catenin signaling by this compound and SR-3029.

Experimental Protocols

In Vitro Kinase Assay (General Protocol):

A common method to determine the IC50 of kinase inhibitors is a radiometric filter binding assay or a luminescence-based assay.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Kinase (CK1δ/ε) - Substrate (e.g., C-tide) - ATP (radiolabeled or cold) - Buffer Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of this compound or SR-3029 Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Measure_Activity Measure Kinase Activity: - Radiometric: Filter binding & scintillation counting - Luminescence: Quantify remaining ATP Stop_Reaction->Measure_Activity Analyze_Data Analyze Data: Calculate IC50 values Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay):

This colorimetric assay is used to assess cell viability and proliferation.

MTT_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with varying concentrations of this compound or SR-3029 Seed_Cells->Treat_Cells Incubate_Cells Incubate for a defined period (e.g., 72 hours) Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_EC50 Calculate EC50 values Read_Absorbance->Calculate_EC50

Caption: Workflow for a cell proliferation MTT assay.

Conclusion: Which Tool for Which Task?

The choice between this compound and SR-3029 will ultimately depend on the specific research question and experimental design.

  • For studies requiring the highest possible potency against CK1δ in biochemical assays, this compound may be the preferred choice. Its demonstrated brain permeability also makes it a strong candidate for in vivo studies of the central nervous system.

  • For research focused on the dual inhibition of CK1δ and CK1ε with a well-characterized in vivo anti-cancer profile, SR-3029 is an excellent option. Its extensive characterization in various cancer models provides a solid foundation for further investigation in oncology.

Both compounds are highly selective and potent research tools that can significantly contribute to our understanding of CK1δ/ε biology and their roles in disease. Researchers should carefully consider the specific nuances of their experimental systems when making a selection.

References

JNJ-6204: A Comparative Guide to its Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical efficacy of JNJ-6204, a potent dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). While direct comparative efficacy data for this compound across a broad panel of cell lines is not extensively available in the public domain, this document summarizes its known biochemical and cellular activity and presents a comparison with other well-characterized CSNK1D/E inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor targeting CSNK1D and CSNK1E, two serine/threonine kinases implicated in the regulation of several oncogenic signaling pathways, including Wnt/β-catenin and Hedgehog signaling. These pathways are crucial for embryonic development and their dysregulation is a hallmark of various cancers.

Biochemical Profile of this compound

TargetIC50 (nM)Assay Type
CSNK1D2.3[1]Biochemical Assay
CSNK1E137[1]Biochemical Assay

Cellular Activity of this compound

Assay TypeIC50 (nM)Note
BRET Whole Cell Binding Assay (CSNK1D)72[1]Cell line not specified
PER2 Translocation Whole Cell Functional Assay542[1][2]Cell line not specified

Efficacy Comparison with Alternative CSNK1D/E Inhibitors

Due to the limited availability of public data on the efficacy of this compound across diverse cell lines, this section provides a comparative analysis of other notable CSNK1D/E inhibitors, SR-3029 and IC261. This comparison offers insights into the potential anti-proliferative effects of targeting CSNK1D/E in different cancer contexts.

Table 1: Comparative Anti-proliferative Activity of CSNK1D/E Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
SR-3029 A375Melanoma0.086
MDA-MB-231Triple-Negative Breast Cancer0.026
IC261 MCF7Breast Cancer (β-catenin positive)0.5
MDA-MB-453Breast Cancer (β-catenin negative)86
BT474Breast Cancer (β-catenin positive)Low µM
BT549Breast Cancer (β-catenin negative)10- to 100-fold higher than β-catenin positive lines
HS578TBreast Cancer (β-catenin negative)10- to 100-fold higher than β-catenin positive lines
SKBR3Breast Cancer (β-catenin positive)Low µM
HMEC-hTERTNon-tumorigenic Mammary Epithelial46

Signaling Pathways Targeted by this compound

This compound exerts its effects by modulating key signaling pathways crucial for cancer cell proliferation and survival. Below are diagrams illustrating the canonical Wnt/β-catenin and Hedgehog signaling pathways, highlighting the role of CSNK1D/E.

Wnt_Signaling Canonical Wnt/β-catenin Signaling Pathway cluster_destruction_complex Destruction Complex cluster_nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin CSNK1 CSNK1δ/ε CSNK1->Beta_Catenin phosphorylates Proteasome Proteasomal Degradation Beta_Catenin->Proteasome leads to Nucleus Nucleus Beta_Catenin->Nucleus translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes promotes JNJ_6204 This compound JNJ_6204->CSNK1 inhibits

Canonical Wnt/β-catenin Signaling Pathway

Hedgehog_Signaling Hedgehog Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Hh Hedgehog (Hh) PTCH1 PTCH1 Hh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters Proteasome Proteasomal Processing to GLI-R GLI->Proteasome Nucleus Nucleus GLI->Nucleus translocates as GLI-A Target_Genes Target Gene Expression GLI->Target_Genes activates CSNK1 CSNK1δ/ε CSNK1->GLI phosphorylates for processing JNJ_6204 This compound JNJ_6204->CSNK1 inhibits

Hedgehog Signaling Pathway

Experimental Protocols

Standard methodologies for assessing the anti-proliferative effects of compounds like this compound are described below. Specific protocols for this compound are not publicly available; therefore, these represent general procedures.

Cell Proliferation/Viability Assays

These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cells.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

  • ATP-Based Luminescence Assay (e.g., CellTiter-Glo®): This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

    • Seed cells in an opaque-walled 96-well plate.

    • Treat cells with a dilution series of the test compound.

    • After the incubation period, add the lytic reagent containing luciferase and luciferin.

    • The ATP released from lysed cells drives the conversion of luciferin to oxyluciferin, generating a luminescent signal.

    • Measure the luminescence using a luminometer. The signal intensity is directly proportional to the number of viable cells.

    • Determine the IC50 value by plotting luminescence against compound concentration.

Experimental Workflow for Cell-Based Assays

experimental_workflow General Workflow for In Vitro Efficacy Testing Cell_Culture Cell Line Culture Seeding Cell Seeding in Microplates Cell_Culture->Seeding Treatment Compound Treatment (e.g., this compound) Seeding->Treatment Incubation Incubation (e.g., 72h) Treatment->Incubation Assay Viability/Cytotoxicity Assay Incubation->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis

General Workflow for In Vitro Efficacy Testing

Conclusion

This compound is a potent, dual inhibitor of CSNK1D and CSNK1E with demonstrated cellular activity. While comprehensive data on its efficacy across a wide range of cell lines is not yet publicly available, the information on related inhibitors suggests that targeting CSNK1D/E can be an effective anti-cancer strategy, particularly in tumors with dysregulated Wnt/β-catenin or Hedgehog signaling. Further studies are needed to fully elucidate the differential sensitivity of various cancer cell lines to this compound and to identify predictive biomarkers for patient stratification. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers investigating the therapeutic potential of this compound and other modulators of these critical signaling cascades.

References

Validating the Inhibitory Effect of JNJ-6204 on CSNK1E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of JNJ-6204, a dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Epsilon (CSNK1E), with other alternative inhibitors. The information presented is supported by experimental data to validate its inhibitory effects, offering a resource for researchers investigating CSNK1E's role in various cellular processes.

Executive Summary

This compound has emerged as a potent dual inhibitor of CSNK1D and CSNK1E, with nanomolar efficacy in biochemical assays.[1][2] This guide delves into the available data on this compound, comparing its inhibitory activity with other known CSNK1E inhibitors such as PF-670462 and IC261. While direct head-to-head comparative studies are limited, this guide consolidates available data to offer a comprehensive overview. The experimental protocols for key assays are detailed, and the signaling pathways influenced by CSNK1E inhibition are visualized to provide a deeper understanding of the compound's mechanism of action.

Data Presentation: Quantitative Inhibitor Comparison

The following tables summarize the inhibitory potency of this compound and other selected CSNK1E inhibitors. It is important to note that the data is compiled from various sources and experimental conditions may differ.

Table 1: Biochemical Inhibitory Activity against CSNK1E and CSNK1D

CompoundTargetIC50 (nM)Assay
This compound CSNK1E 137 ADP-Glo
CSNK1D 2.3 ADP-Glo [1][2]
PF-670462CSNK1E7.7Not Specified
CSNK1D14Not Specified
IC261CSNK1E600-1400Not Specified
CSNK1D700-1300Not Specified
PF-4800567CSNK1E32Not Specified
CSNK1D711Not Specified

Table 2: Cellular Inhibitory Activity and Selectivity of this compound

AssayTargetIC50 (nM)
BRET Whole Cell Binding AssayCSNK1D72[1]
PER2 Translocation Whole Cell Functional AssayCSNK1D542[1]
Off-Target Selectivity Closest Hits IC50
Kinase Panel (370 kinases at 1 µM)CSNK1A1419 nM[2]
TNIK1.6 µM[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of a compound's IC50 value against CSNK1E using a luminescence-based kinase assay.

Materials:

  • Recombinant human CSNK1E enzyme

  • Substrate (e.g., α-casein)

  • ATP

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Test compound or vehicle (DMSO).

    • Recombinant CSNK1E enzyme.

    • Substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular PER2 Translocation Assay

This assay measures the ability of a compound to inhibit the CSNK1D/E-mediated phosphorylation and subsequent translocation of the PER2 protein, a key component of the circadian clock.

Materials:

  • U2OS cells stably expressing a PER2-luciferase fusion protein.

  • Cell culture medium and supplements.

  • This compound or other test compounds.

  • Luciferase substrate (e.g., luciferin).

  • Luminometer for continuous live-cell luminescence monitoring.

Procedure:

  • Cell Plating: Seed the U2OS-PER2-luciferase cells in a multi-well plate suitable for luminescence readings.

  • Compound Treatment: Once the cells have adhered, treat them with a serial dilution of the test compounds or vehicle control.

  • Synchronization (Optional): To enhance the circadian rhythm, cells can be synchronized by a brief treatment with a high concentration of dexamethasone, followed by a wash and replacement with fresh medium containing the test compounds.

  • Live-Cell Luminescence Monitoring: Place the plate in a luminometer equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

  • Data Acquisition: Continuously measure the luminescence from each well over a period of several days to monitor the circadian oscillations of PER2-luciferase expression.

  • Data Analysis: Analyze the period, amplitude, and phase of the circadian rhythms. The inhibitory effect of the compounds on PER2 translocation is determined by the lengthening of the circadian period. Calculate the IC50 value based on the concentration-dependent period lengthening.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G Experimental Workflow for ADP-Glo™ Kinase Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Compound Dilutions C Add Compound, Kinase, and Substrate/ATP to Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Incubate at Room Temperature C->D 60 min E Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F Add Kinase Detection Reagent (Convert ADP to ATP) E->F 40 min G Measure Luminescence F->G 30-60 min H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

G CSNK1E in the Wnt Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh Dsh->DestructionComplex Inhibition CSNK1E_on CSNK1E CSNK1E_on->Dsh Phosphorylation BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Activation TargetGenes Target Gene Transcription TCF_LEF->TargetGenes JNJ6204 This compound JNJ6204->CSNK1E_on Inhibition

Caption: Role of CSNK1E in the canonical Wnt signaling pathway.

G CSNK1E in the Circadian Rhythm Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_genes Transcription PER_CRY_mRNA PER/CRY mRNA Per_Cry_genes->PER_CRY_mRNA PER_CRY_protein PER/CRY Protein PER_CRY_mRNA->PER_CRY_protein Translation CSNK1E_circ CSNK1E PER_CRY_p p-PER/CRY PER_CRY_protein->PER_CRY_p CSNK1E_circ->PER_CRY_protein Phosphorylation Degradation Degradation PER_CRY_p->Degradation PER_CRY_p_nuc p-PER/CRY PER_CRY_p->PER_CRY_p_nuc Translocation PER_CRY_p_nuc->CLOCK_BMAL1 Inhibition JNJ6204 This compound JNJ6204->CSNK1E_circ Inhibition

Caption: Involvement of CSNK1E in the core circadian clock machinery.

References

JNJ-7706621: A Head-to-Head Comparison with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of JNJ-7706621, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, with other notable kinase inhibitors. The information presented is intended to assist researchers in evaluating the performance and suitability of JNJ-7706621 for their specific research applications. This document summarizes key experimental data on its inhibitory activities against various kinases and its anti-proliferative effects on cancer cell lines, alongside a selection of other well-characterized kinase inhibitors.

Executive Summary

JNJ-7706621 is a potent small molecule inhibitor that targets both CDKs and Aurora kinases, key regulators of the cell cycle.[1] Its dual-targeting mechanism offers a comprehensive approach to inhibiting cancer cell proliferation by intervening at multiple stages of cell division. This guide compares the in vitro potency of JNJ-7706621 with other inhibitors targeting either CDKs or Aurora kinases, providing a framework for understanding its relative efficacy and selectivity. The inhibitors included for comparison are:

  • Aurora Kinase Inhibitors: AZD1152-HQPA (Barasertib), VX-680 (Tozasertib), PHA-739358 (Danusertib)

  • CDK Inhibitors: Flavopiridol (Alvocidib), Roscovitine (Seliciclib), BMS-387032 (SNS-032)

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for JNJ-7706621 and its comparators against a panel of CDKs and Aurora kinases. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Inhibitory Activity (IC50, nM) Against Cyclin-Dependent Kinases

KinaseJNJ-7706621FlavopiridolRoscovitineBMS-387032 (SNS-032)
CDK1/cyclin B930650480
CDK2/cyclin A44070038
CDK2/cyclin E3-700-
CDK3/cyclin E58---
CDK4/cyclin D125320-40>100,000925
CDK6/cyclin D117560>100,000-
CDK7/cyclin H-875~490-70062
CDK9/cyclin T1-20~790-32004

Data compiled from multiple sources.[2][3][4][5][6][7]

Table 2: In Vitro Inhibitory Activity (IC50, nM) Against Aurora Kinases

KinaseJNJ-7706621AZD1152-HQPAVX-680 (MK-0457)PHA-739358 (Danusertib)
Aurora A1113680.613
Aurora B150.371879
Aurora C-17.04.661

Data compiled from multiple sources.[2][8][9][10][11][12][13]

Table 3: Anti-proliferative Activity (IC50, nM) in Human Cancer Cell Lines

Cell LineCancer TypeJNJ-7706621FlavopiridolRoscovitine
HeLaCervical Cancer280-~16,000
HCT-116Colon Carcinoma25013~15,000
PC3Prostate Adenocarcinoma12010-
A375Malignant Melanoma450--
MDA-MB-231Breast Cancer---
MES-SAUterine Sarcoma112--
SK-OV-3Ovarian Cancer---
DU145Prostate Cancer---

Data compiled from multiple sources.[2][4][14]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency of kinase inhibitors.

  • Enzyme and Substrate Preparation : Recombinant human kinase enzymes and their specific peptide substrates are diluted in kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100).

  • Inhibitor Preparation : The test inhibitor (e.g., JNJ-7706621) is serially diluted in DMSO and then further diluted in kinase buffer to the desired concentrations.

  • Kinase Reaction : The kinase, substrate, and inhibitor are combined in the wells of a microplate. The reaction is initiated by the addition of ATP (often containing radiolabeled γ-³²P-ATP or γ-³³P-ATP) at a concentration near the Km for the specific kinase.

  • Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Termination and Detection : The reaction is stopped by the addition of a solution such as phosphoric acid or EDTA. The phosphorylated substrate is then captured on a filter membrane or scintillation plate.

  • Quantification : The amount of incorporated radiolabel is quantified using a scintillation counter.

  • IC50 Determination : The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the effect of kinase inhibitors on cancer cell proliferation.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment : The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor (e.g., JNJ-7706621) or a vehicle control (e.g., DMSO).

  • Incubation : The cells are incubated with the compound for a specified period (e.g., 48-72 hours).

  • MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization : The medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation : The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is determined from a dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their comparative evaluation.

Signaling_Pathway cluster_G1 G1 Phase cluster_CDK46 CDK4/6-Cyclin D cluster_G2M G2/M Phase cluster_CDK1 CDK1-Cyclin B cluster_Mitosis Mitosis cluster_Aurora Aurora Kinases G1 G1 S S G1->S G1/S Transition CDK46 CDK4/6 Cyclin D pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases G2 G2 M M G2->M G2/M Transition CDK1 CDK1 Cyclin B Mitotic_Events Mitotic Events CDK1->Mitotic_Events AuroraA Aurora A Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis JNJ7706621 JNJ-7706621 JNJ7706621->CDK46 JNJ7706621->CDK1 JNJ7706621->AuroraA JNJ7706621->AuroraB

Caption: Simplified cell cycle signaling pathways and points of inhibition by JNJ-7706621.

Experimental_Workflow cluster_invitro Biochemical Potency cluster_cellbased Cellular Efficacy start Start: Select Kinase Inhibitors for Comparison in_vitro In Vitro Kinase Assays start->in_vitro cell_based Cell-Based Assays start->cell_based kinase_panel Screen against a panel of CDKs and Aurora Kinases in_vitro->kinase_panel cell_lines Select relevant cancer cell lines cell_based->cell_lines data_analysis Data Analysis and IC50 Determination comparison Head-to-Head Comparison of Potency and Selectivity data_analysis->comparison determine_ic50 Determine IC50 values for each inhibitor-kinase pair kinase_panel->determine_ic50 determine_ic50->data_analysis proliferation_assay Perform cell proliferation assays (e.g., MTT) cell_lines->proliferation_assay cell_cycle_analysis Analyze effects on cell cycle progression (FACS) proliferation_assay->cell_cycle_analysis apoptosis_assay Measure induction of apoptosis (e.g., Annexin V) cell_cycle_analysis->apoptosis_assay apoptosis_assay->data_analysis

Caption: A general experimental workflow for the comparative evaluation of kinase inhibitors.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of JNJ-6204

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of JNJ-6204, a dual inhibitor of CSNK1D and CSNK1E. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Safety and Hazard Information

This compound is classified with specific hazards that necessitate careful handling during disposal. The primary safety concerns are outlined in its Safety Data Sheet (SDS).

Hazard Identification and Precautionary Statements:

Hazard ClassGHS ClassificationPrecautionary Statement CodePrecautionary Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.
Acute Aquatic ToxicityCategory 1H400Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410Very toxic to aquatic life with long lasting effects.
Disposal-P501Dispose of contents/ container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize exposure and prevent environmental contamination.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

2. Waste Segregation:

  • Treat all waste containing this compound, including empty containers, contaminated labware, and unused product, as hazardous waste.

  • Segregate solid and liquid waste into designated, clearly labeled waste containers.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Container Management:

  • Use only approved hazardous waste containers that are in good condition and compatible with the chemical.

  • Keep waste containers securely closed except when adding waste.

  • Label each container with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.

4. Handling Spills and Leaks: In the event of a spill, adhere to the following procedures:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment.

  • Prevent further leakage or spillage if it is safe to do so.

  • Contain the spill using inert absorbent materials (e.g., sand, vermiculite).

  • Collect the spilled material and absorbent into a designated hazardous waste container.

  • Prevent the spilled material from entering drains or water courses.

5. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant.

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_preparation Preparation cluster_containment Containment cluster_spill_response Spill Response (If Applicable) cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify and Segregate This compound Waste A->B C Use Labeled, Approved Hazardous Waste Container B->C E Contain Spill with Inert Absorbent B->E In case of a spill D Keep Container Securely Closed C->D G Contact Institutional EHS for Waste Pickup D->G F Collect and Place in Hazardous Waste Container E->F F->C H Transfer to Approved Waste Disposal Facility G->H

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Operational Guide for Handling JNJ-6204

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the CSNK1D/CSNK1E Inhibitor, JNJ-6204.

This document provides critical safety and logistical information for the handling and use of this compound, a potent dual inhibitor of Casein Kinase 1 Delta (CSNK1D) and Casein Kinase 1 Epsilon (CSNK1E). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

Immediate Safety and Handling Protocols

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be familiar with the following safety protocols before handling this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE.

CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant GlovesNitrile or other appropriate material. Inspect gloves prior to use.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing.
Respiratory Protection RespiratorRecommended when handling the powder form to avoid inhalation of dust. Use a NIOSH-approved respirator with an appropriate particulate filter. In case of inadequate ventilation, a self-contained breathing apparatus may be necessary.[1]
Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.

AspectProcedure
Handling - Avoid inhalation of dust and contact with skin and eyes.[1]- Use in a well-ventilated area, preferably in a chemical fume hood. - Do not eat, drink, or smoke in the handling area.
Storage - Store in a tightly sealed container in a cool, dry, and well-ventilated area. - Keep away from direct sunlight and sources of ignition.[1]

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational and Disposal Plans

A clear plan for the use and disposal of this compound is necessary to minimize environmental impact and ensure regulatory compliance.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with this compound prep_compound->treat_cells prep_cells Culture and Prepare Target Cells prep_cells->treat_cells prep_reagents Prepare Assay Reagents perform_assay Perform Assay (e.g., ADP-Glo, BRET) prep_reagents->perform_assay incubate Incubate for a Defined Period treat_cells->incubate incubate->perform_assay read_plate Read Plate on Luminometer/Spectrometer perform_assay->read_plate analyze_data Analyze and Interpret Data read_plate->analyze_data

A typical in vitro experimental workflow for this compound.
Disposal Plan

This compound is very toxic to aquatic life and should be disposed of as hazardous chemical waste.[1]

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.
Contaminated Materials All contaminated materials (e.g., pipette tips, gloves, lab coats) should be disposed of as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Mechanism of Action and Signaling Pathway

This compound is a dual inhibitor of CSNK1D and CSNK1E, key regulators of the circadian rhythm.[2] These kinases are involved in the phosphorylation of the Period (PER) and Cryptochrome (CRY) proteins, which are core components of the circadian clock. By inhibiting CSNK1D/E, this compound can modulate the stability and nuclear translocation of PER and CRY, thereby altering the period of the circadian rhythm.

The following diagram illustrates the simplified signaling pathway of the core circadian clock and the point of intervention for this compound.

circadian_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK-BMAL1 Complex PER_CRY_genes Per and Cry Genes CLOCK_BMAL1->PER_CRY_genes Transcription PER_CRY_mRNA Per and Cry mRNA PER_CRY_genes->PER_CRY_mRNA Transcription PER_CRY_protein PER and CRY Proteins PER_CRY_mRNA->PER_CRY_protein Translation PER_CRY_complex_nuc PER-CRY Complex PER_CRY_complex_nuc->CLOCK_BMAL1 Inhibition PER_CRY_complex_cyto PER-CRY Complex PER_CRY_protein->PER_CRY_complex_cyto Dimerization PER_CRY_complex_cyto->PER_CRY_complex_nuc Nuclear Translocation CSNK1DE CSNK1D/E CSNK1DE->PER_CRY_complex_cyto Phosphorylation JNJ6204 This compound JNJ6204->CSNK1DE Inhibition

This compound inhibits CSNK1D/E, modulating the core circadian clock.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human CSNK1D or CSNK1E enzyme

  • Substrate peptide (e.g., a known CSNK1D/E substrate)

  • This compound (in DMSO)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a reaction buffer containing the kinase, substrate, and ATP at desired concentrations.

  • Kinase Reaction:

    • Add the this compound dilutions to the wells of the 384-well plate.

    • Initiate the kinase reaction by adding the reaction buffer to the wells.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each concentration of this compound and determine the IC50 value.

Bioluminescence Resonance Energy Transfer (BRET) Whole-Cell Binding Assay

BRET is used to measure the binding of this compound to its target kinases in living cells.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-CSNK1D or NanoLuc®-CSNK1E fusion proteins

  • Fluorescent tracer ligand for CSNK1D/E

  • This compound (in DMSO)

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well plates

  • BRET-capable plate reader

Procedure:

  • Cell Preparation:

    • Co-transfect HEK293 cells with the NanoLuc®-kinase expression vector.

    • Seed the transfected cells into 96-well plates and incubate for 24-48 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound.

    • Add the this compound dilutions to the cells.

    • Add the fluorescent tracer ligand to all wells.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to each well.

    • Immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio for each well.

    • Determine the IC50 value for the displacement of the fluorescent tracer by this compound.

PER2 Translocation Whole-Cell Functional Assay

This assay measures the effect of this compound on the subcellular localization of the PER2 protein, a key component of the circadian clock.

Materials:

  • U2OS cells stably expressing a PER2-luciferase fusion protein

  • This compound (in DMSO)

  • Luciferase substrate

  • Imaging system capable of luminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Culture the U2OS-PER2-luc cells in appropriate media.

    • Treat the cells with a serial dilution of this compound.

  • Synchronization:

    • Synchronize the circadian rhythm of the cells (e.g., by a dexamethasone shock).

  • Live-Cell Imaging:

    • Add the luciferase substrate to the media.

    • Monitor the bioluminescence signal from the cells over several days using a live-cell imaging system.

  • Data Analysis:

    • Quantify the nuclear and cytoplasmic luminescence signals over time.

    • Determine the effect of this compound on the period and amplitude of PER2 nuclear translocation.

By adhering to these safety protocols and experimental guidelines, researchers can confidently and safely utilize this compound to advance our understanding of CSNK1D/E biology and its role in various physiological and pathological processes.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.